Rubidium dihydrogen phosphate
Description
Contextualization within the KDP-Type Crystal Family
Rubidium dihydrogen phosphate (B84403) is a prominent member of the potassium dihydrogen phosphate (KH₂PO₄ or KDP) family of hydrogen-bonded crystals. jps.jp This family includes a series of compounds with the general formula AH₂BO₄, where A can be an alkali metal like potassium (K), rubidium (Rb), or cesium (Cs), and B is typically phosphorus (P) or arsenic (As). jps.jp
At room temperature, RDP shares the tetragonal crystal structure (space group I-42d) common to many KDP-type crystals, including KDP itself. jps.jputep.edu This structure is characterized by a three-dimensional network of PO₄ tetrahedra linked by hydrogen bonds. jps.jp The physical properties of these crystals, especially their ferroelectric phase transitions, are highly dependent on the arrangement and dynamics of the hydrogen atoms (protons) within these bonds. jps.jp
While structurally similar, members of the KDP family exhibit a range of phase transition temperatures and other physical properties. For instance, the deuterated form of KDP, known as KD*P or DKDP, shows different properties from its non-deuterated counterpart, highlighting the crucial role of the hydrogen (or deuterium) in the crystal's behavior. samaterials.com The study of RDP alongside other family members like KDP and CsH₂PO₄ allows for comparative analysis, helping researchers understand how substituting different alkali metals affects the hydrogen-bonding network and the resulting material properties. aip.orgnih.gov
Historical Overview of Research and Key Discoveries
Research into rubidium dihydrogen phosphate gained momentum following the discovery of its valuable electrical characteristics. nist.gov Early studies focused on its fundamental properties and its behavior as a ferroelectric material. A key discovery was its ferroelectric phase transition, which occurs at approximately 147 K (-126 °C). jps.jp Below this temperature, RDP transitions from a paraelectric tetragonal phase to a ferroelectric orthorhombic phase (space group Fdd2). jps.jp This transition is an order-disorder type, where the hydrogen atoms become ordered in the low-temperature ferroelectric phase and are disordered in the higher-temperature paraelectric phase. jps.jp
Later research explored its high-temperature behavior. It was found that upon heating, tetragonal RDP undergoes a quasi-irreversible transition to a monoclinic structure. aip.org This transition begins around 86-90°C and is complete by about 130°C. aip.orgnih.gov The new monoclinic polymorph is isomorphous with monoclinic CsH₂PO₄ and monoclinic KD₂PO₄. aip.orgnih.gov There has been some debate in the scientific community regarding the nature of this high-temperature transformation, with some studies suggesting it involves chemical decomposition or polymerization, while others have provided evidence for a polymorphic structural transition. utep.edunih.gov
More recent investigations have focused on the potential for superprotonic conductivity in RDP at even higher temperatures, a property that makes it a candidate for applications like electrolytes in intermediate-temperature fuel cells. rsc.orghkbu.edu.hk Studies have shown a sharp increase in proton conductivity at elevated temperatures, particularly under humid conditions, suggesting a superprotonic phase transition. hkbu.edu.hk
Significance in Fundamental Research of Hydrogen-Bonded Systems
This compound is a model system for investigating the fundamental physics of hydrogen-bonded ferroelectrics. The hydrogen bonds (O-H···O) linking the PO₄ tetrahedra are central to its properties. jps.jp The ordering and disordering of the protons within these bonds directly drives the ferroelectric phase transition. jps.jp
The study of RDP provides critical insights into:
Phase Transitions: The well-defined ferroelectric and structural phase transitions in RDP allow for detailed investigation of the mechanisms driving these changes in crystalline solids. jps.jpakjournals.com
Proton Dynamics: The material serves as a laboratory for studying proton tunneling and hopping, which are quantum mechanical phenomena that influence the dielectric properties of the crystal. jps.jp
Isotope Effects: Comparing the properties of RDP (RbH₂PO₄) with its deuterated analogue (RbD₂PO₄ or RDP-D) reveals the significant influence of isotopic substitution on phase transition temperatures and ferroelectric behavior. This "isotope effect" is a hallmark of KDP-type ferroelectrics and underscores the primary role of the protons in the transition mechanism. aip.org
Proton Conductivity: At high temperatures, the increased mobility of protons leads to a dramatic rise in electrical conductivity. hkbu.edu.hk Research into this superprotonic behavior is crucial for developing new solid acid electrolytes for energy applications. utep.edursc.org The structural similarity of the high-temperature monoclinic phase of RDP to superprotonic CsH₂PO₄ suggests that the mechanisms for high proton conductivity could be similar. nih.gov
By studying RDP, scientists can test and refine theoretical models of hydrogen bonding, ferroelectricity, and ionic conduction in solids, contributing to the broader understanding of condensed matter physics. lehigh.edu
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | RbH₂PO₄ | lookchem.com |
| Molar Mass | 182.46 g/mol | lookchem.comamericanelements.com |
| Appearance | White crystalline solid / Colorless tetragonal crystals | lookchem.comchemister.ru |
| Melting Point | 253-263 °C (decomposes) | lookchem.comchemicalbook.com |
| Solubility in Water | 43.3 g/100 g at 0°C | chemister.ru |
Table 2: Phase Transition Temperatures of this compound
| Transition Type | Temperature | Notes | Source(s) |
| Ferroelectric-Paraelectric | 147 K (-126 °C) | Transition from orthorhombic (Fdd2) to tetragonal (I-42d) phase. | jps.jp |
| Tetragonal-Monoclinic | Initiates at ~90 °C, complete at ~130 °C | Transition from tetragonal (I-42d) to monoclinic (P2₁/c) phase. | jps.jpnih.gov |
| Superprotonic | ~280 °C | Observed under humidified nitrogen atmosphere. | hkbu.edu.hk |
Structure
2D Structure
Properties
Molecular Formula |
H2O4PR |
|---|---|
Molecular Weight |
182.455 g/mol |
IUPAC Name |
dihydrogen phosphate;rubidium(1+) |
InChI |
InChI=1S/H3O4P.Rb/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+1/p-1 |
InChI Key |
MOJITMJAFATXAX-UHFFFAOYSA-M |
SMILES |
OP(=O)(O)[O-].[Rb+] |
Canonical SMILES |
OP(=O)(O)[O-].[Rb+] |
Origin of Product |
United States |
Synthesis and Crystal Growth Methodologies for Rbh2po4
Solution Growth Techniques
Solution growth is a widely utilized method for producing RbH2PO4 crystals, leveraging the compound's high solubility in water. nist.govumass.edu This approach encompasses several techniques, each offering distinct advantages in controlling crystal size and quality.
Slow Evaporation Method
The slow evaporation method is a common and effective technique for growing RbH2PO4 crystals. umass.edu This process involves dissolving the compound in a suitable solvent, typically water for inorganic substances like RbH2PO4, to create a saturated or near-saturated solution. umass.eduresearchgate.net The solvent is then allowed to evaporate slowly at a controlled temperature, leading to a gradual increase in the solute concentration and subsequent crystallization. umass.edu
Key parameters that influence the success of this method include the selection of an appropriate solvent in which the compound is moderately soluble, and maintaining a stable environment free from mechanical disturbances to promote the growth of high-quality, defect-free crystals. umass.edu The rate of evaporation can be controlled by adjusting the opening of the container, for instance, by covering it with parafilm with small perforations. umass.edu
Aqueous Precipitation Techniques
Aqueous precipitation is another significant method for synthesizing RbH2PO4. This technique typically involves the reaction of a rubidium salt, such as rubidium carbonate (Rb2CO3), with phosphoric acid (H3PO4) in an aqueous solution. nsf.govacs.org The resulting reaction leads to the precipitation of RbH2PO4. smolecule.com
In a typical procedure, an equimolar amount of phosphoric acid is added dropwise to a solution of rubidium carbonate to manage the exothermic reaction and carbon dioxide evolution. acs.org Following the complete addition of the acid, a substance in which RbH2PO4 is insoluble, such as methanol, is introduced to induce the precipitation of the white crystalline salt. acs.org The precipitate is then filtered and washed to ensure purity. acs.org The purity of the synthesized RbH2PO4 can be confirmed using techniques like powder X-ray diffraction. acs.org
Humidity-Controlled Precipitation
A more advanced variation of aqueous precipitation is the humidity-controlled precipitation technique. This method is particularly useful for synthesizing phases that may be unstable under ambient conditions. nsf.gov It leverages the principles of boiling point elevation in highly concentrated solutions and controls the partial pressure of water vapor (humidity) during the crystallization process. nsf.gov
For instance, crystals of a related compound, Rb3(H1.5PO4)2, were successfully grown by heating a stoichiometric solution from 110 to 150 °C under a high steam partial pressure. nsf.gov This controlled environment prevents the formation of undesired hydrated phases that can occur at ambient temperatures and humidity levels. nsf.gov The process involves carefully managing the temperature and water vapor pressure to guide the crystallization pathway towards the desired product, followed by a controlled cooling process to prevent deliquescence. nsf.gov
Synthesis of Mixed Crystals and Solid Solutions
The properties of RbH2PO4 can be tailored by forming mixed crystals or solid solutions with other isomorphous compounds. A notable example is the formation of solid solutions with ammonium (B1175870) dihydrogen phosphate (B84403) (NH4H2PO4), creating a system known as Rb1-x(NH4)xH2PO4 (RADP). nist.gov These mixed crystals are of interest as model systems for studying structural glasses. researchgate.net
The synthesis of these solid solutions can be achieved by crystallizing a solution containing a mixture of the constituent phosphates. For example, the RbH2PO4-NH4H2PO4-H2O system has been studied, indicating the formation of a single series of solid solutions. nist.gov Similarly, solid solutions of Cs1-xRbxH2PO4 have been synthesized over a wide composition range, demonstrating that the unit-cell parameters and volume decrease with increasing rubidium content. lookchem.com These studies highlight the ability to systematically modify the crystal structure and, consequently, the physical properties of RbH2PO4.
Preparation of Composite Systems
Composite systems involving RbH2PO4 are being explored to enhance specific properties, such as thermal stability and ionic conductivity. These composites are typically prepared by physically mixing RbH2PO4 with a stable, insoluble material.
One area of investigation involves creating composites to improve the performance of RbH2PO4 as a solid electrolyte. For instance, the thermal stability and protonic conductivity of RbH2PO4 have been studied in composites with lanthanum phosphate (LaPO4). researchgate.net The introduction of an inert, stable phase like LaPO4 can help to suppress the dehydration of RbH2PO4 at elevated temperatures, thereby extending its operational window for applications such as fuel cells. researchgate.net
Another example involves the synthesis of new complex phosphates where RbH2PO4 acts as a precursor. A new rubidium zinc hydrogen phosphate, Rb2Zn2(HPO4)3, was synthesized from a gel containing rubidium and zinc sources, along with phosphoric acid. acs.orgnih.gov This method, which involves long nucleation times at a slightly elevated temperature, demonstrates the formation of a novel three-dimensional framework structure. acs.orgnih.gov
Growth Aspects and Optimization for Single Crystal Quality
The growth of large, high-quality single crystals of RbH2PO4 is essential for many of its applications, particularly in optics and electronics. nist.govresearchgate.net Achieving this requires careful control over various growth parameters to minimize defects and ensure a continuous crystal lattice. researchgate.net
Several factors influence the quality of the resulting crystals, including the purity of the starting materials, the choice of solvent, temperature control, and the rate of supersaturation. researchgate.net For solution growth methods, maintaining a stable and controlled environment is paramount. umass.edu Mechanical disturbances, rapid temperature fluctuations, and impurities in the solution can all lead to the formation of defects, such as inclusions and dislocations, which degrade the crystal quality. umass.eduresearchgate.net
Techniques for optimizing crystal quality include:
Careful selection and purification of raw materials.
Precise control of the solution's supersaturation level.
Maintaining a stable and controlled temperature environment throughout the growth process.
Using seed crystals of high quality to initiate growth.
Minimizing mechanical and thermal shocks to the growing crystal. umass.edu
Research into the fundamental kinetics of crystal growth for materials like potassium dihydrogen phosphate (KDP), which is isomorphous with RbH2PO4, has provided valuable insights into the competing growth mechanisms that are dependent on crystallization conditions. researchgate.net These principles are directly applicable to optimizing the growth of RbH2PO4 single crystals.
Crystallographic Structures and Atomic Ordering in Rbh2po4
Room Temperature Tetragonal Phase (Paraelectric)
At ambient temperatures, RbH₂PO₄ exists in a paraelectric state characterized by a tetragonal crystal structure. researchgate.net This phase is isomorphous with the well-known potassium dihydrogen phosphate (B84403) (KDP). aps.orgresearchgate.net The transition to the ferroelectric phase occurs upon cooling below a critical temperature (T_c) of approximately 146 K. aps.org
The crystal structure of the paraelectric phase of RbH₂PO₄ belongs to the tetragonal system with the space group I4̅2d. aps.orgresearchgate.net This symmetry group is non-centrosymmetric and is a key characteristic of the KDP family of crystals. researchgate.net Neutron diffraction studies have confirmed this structural assignment. researchgate.net
Table 1: Crystallographic Data for Paraelectric RbH₂PO₄
| Property | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | I4̅2d |
A defining feature of the paraelectric phase is the behavior of the hydrogen atoms within the O-H---O hydrogen bonds that link the phosphate groups. In this phase, the hydrogen atoms are not fixed in a single position but are dynamically disordered, or delocalized, between two crystallographically equivalent sites along the bond axis. aps.orgresearchgate.net This dynamic disorder can be effectively described using a double-well potential model. researchgate.net Resonant x-ray diffraction studies have been employed to investigate these proton jumps between the two sites. aps.org The separation between these disordered proton sites in RbH₂PO₄ is noted to be about 0.05 Å larger than in its isomorph, KH₂PO₄. aps.org
The crystal structure consists of a three-dimensional network of nearly regular PO₄ tetrahedra linked by the aforementioned hydrogen bonds. researchgate.net In the paraelectric phase, the dynamic disorder of the protons is coupled with the orientation of the PO₄ tetrahedra. researchgate.net As the temperature increases above 340 K, significant proton dynamics, involving the transfer of protons between hydrogen bonds, are accompanied by the reorientation of these PO₄ tetrahedra. researchgate.net The phase transition mechanism involves a soft mode, specifically the v₄c mode, which is related to the PO₄ ion and is destabilized by the order-disorder dynamics of the proton motions. aps.org
Low Temperature Orthorhombic Phase (Ferroelectric)
Upon cooling below the transition temperature of approximately 146 K, RbH₂PO₄ undergoes a structural phase transition from the paraelectric tetragonal phase to a ferroelectric orthorhombic phase. aps.org This transition is driven by the ordering of the previously delocalized hydrogen atoms. aps.org
The low-temperature ferroelectric phase of RbH₂PO₄ possesses an orthorhombic crystal structure. researchgate.net The corresponding space group for this phase is Fdd2. aps.org This structure is presumed to be isomorphous with the low-temperature phase of KDP. aps.org The transition into this phase has been characterized as being less abrupt in RbH₂PO₄ compared to KDP. aps.org
Table 2: Crystallographic Data for Ferroelectric RbH₂PO₄
| Property | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Fdd2 |
The transition to the ferroelectric state is fundamentally an order-disorder phenomenon. aps.org In the Fdd2 phase, the hydrogen atoms are no longer delocalized but become ordered, occupying one of the two previously equivalent sites within the hydrogen bond. aps.org This ordering of the positively charged protons, along with associated small displacements of the Rb⁺ and PO₄³⁻ ions, eliminates the center of symmetry present in the disordered phase and creates a net electric dipole moment along the crystallographic c-axis. aps.orgaps.org This spontaneous, reversible polarization is the defining characteristic of the ferroelectric state. nih.gov The ordering of protons is coupled with rotations of the PO₄ groups, which collectively induce the ferroelectric phase transition. aps.org
Structural Changes of PO4 Tetrahedra
The transformation between different phases of Rubidium Dihydrogen Phosphate (RbH₂PO₄) involves significant alterations in the geometry of the PO₄ tetrahedra. In the paraelectric tetragonal phase, the PO₄ tetrahedra are nearly regular. However, upon transition to the monoclinic and other phases, these tetrahedra undergo distortion. This distortion is a key element in the emergence of the ferroelectric and ferrielectric properties observed in RbH₂PO₄ and its deuterated analogs.
The distortion of the PO₄ tetrahedra can be quantified by examining the changes in P-O bond lengths and O-P-O bond angles. In the monoclinic ferrielectric phase of the deuterated analog, RbD₂PO₄, there are four crystallographically distinct types of PO₄ tetrahedra. researchgate.netresearchgate.net This differentiation arises from the ordering of deuterium (B1214612) atoms within the hydrogen-bond network, which directly influences the local environment of each phosphate group. The ordering of the PO₄ tetrahedra, in conjunction with the deuterium atoms, is the primary mechanism driving the phase transitions in both tetragonal and monoclinic RbD₂PO₄. researchgate.net
While specific bond lengths and angles for RbH₂PO₄'s monoclinic phase are not detailed in the provided search results, the principle of distortion is well-established. The distortion is not random; it is a systematic change linked to the ordering of protons (or deuterons) in the hydrogen bonds connecting the tetrahedra. This ordering leads to a non-uniform distribution of charges and forces on the oxygen atoms of the PO₄ group, causing the tetrahedron to deform. The collective alignment of these distorted tetrahedra gives rise to the spontaneous polarization observed in the ferroelectric and ferrielectric phases.
Monoclinic Phase(s) and Related Structures
This compound can exist in one or more monoclinic phases, which are crucial for understanding its physical properties, particularly its electrical behavior. The transition from the room-temperature tetragonal phase to a monoclinic phase occurs upon heating. researchgate.net This high-temperature monoclinic phase is of significant interest due to its association with an increase in proton conductivity. researchgate.net
The crystal structure of the monoclinic phase of RbH₂PO₄ is isomorphic to that of monoclinic Cesium Dihydrogen Phosphate (CsH₂PO₄). researchgate.net This structural similarity suggests that the mechanisms responsible for the high-temperature properties, such as superprotonic conductivity, could be analogous in both materials. The monoclinic structure of RbD₂PO₄ has been extensively studied, revealing a layered arrangement where PO₄ tetrahedra are interconnected by hydrogen-bond chains along the b and c axes. jkps.or.kr
A notable characteristic of the monoclinic phase of RbH₂PO₄ is the presence of two distinct proton environments, one ordered and one disordered, which can be resolved using ¹H MAS NMR. researchgate.net This indicates a complex arrangement of hydrogen bonds within the monoclinic structure. The transition to the monoclinic phase is not a simple distortion but involves a significant rearrangement of the hydrogen-bond network from a three-dimensional network in the tetragonal phase to a two-dimensional one in the monoclinic phase. researchgate.net
Tetragonal-Monoclinic Transformation Mechanisms
The transformation from the tetragonal to the monoclinic phase in RbH₂PO₄ is a polymorphic phase transition that occurs over a temperature range of approximately 90°C to 130°C upon heating. researchgate.net This transition is not a chemical decomposition but a physical rearrangement of the crystal structure. researchgate.net The mechanism is primarily driven by changes in the hydrogen bonding and the ordering of the PO₄ tetrahedra. researchgate.net
In the tetragonal phase, the hydrogen atoms are dynamically disordered in the hydrogen bonds between the PO₄ tetrahedra. researchgate.net As the temperature increases, the thermal energy allows for a rearrangement of these hydrogen bonds. This leads to a change from the three-dimensional network of hydrogen bonds in the tetragonal structure to a more two-dimensional network in the monoclinic phase. researchgate.net
The transition is considered to be of the order-disorder type, accompanied by the motion of protons (or deuterons) within the hydrogen-bond chains. In the deuterated analog, RbD₂PO₄, the phase transition is induced by the ordering of both the PO₄ tetrahedra and the deuterium atoms. researchgate.net The fluctuations of the oxygen and deuterium atoms within the hydrogen-bond chains along the b-axis contribute a quasi-one-dimensional character to the material in its monoclinic phase. The transformation can be viewed as a freezing-out of certain local displacements that are disordered in the higher-symmetry tetragonal phase.
Space Group Symmetries (e.g., P2₁/c, P2₁/m)
The monoclinic phases of RbH₂PO₄ and its deuterated analog are characterized by specific space group symmetries. The most commonly reported space groups for the monoclinic phases are P2₁/c and P2₁/m. researchgate.netjkps.or.kr The choice of space group depends on the specific phase and temperature. For instance, in monoclinic RbD₂PO₄, phase I has the space group P2₁/m, phase II has P2₁/c, and the ferrielectric phase III has the space group P2₁. jkps.or.kr
The space group P2₁/c is a frequently occurring monoclinic space group that includes symmetry elements such as two-one screw axes, glide planes, and points of inversion. ucl.ac.uk The presence of a center of inversion in P2₁/c and P2₁/m means these phases are centrosymmetric and therefore not ferroelectric in the conventional sense. However, the transition to the P2₁ space group, which is non-centrosymmetric, allows for the emergence of ferrielectricity in phase III of RbD₂PO₄. jkps.or.kr
The relationship between these space groups is hierarchical. P2₁/c is a subgroup of P2₁/m. The transitions between these phases involve changes in symmetry, such as the loss or gain of a mirror plane or a glide plane. These symmetry changes are directly related to the ordering of the protons and the PO₄ tetrahedra within the crystal lattice.
Ferrielectric Ordering in Deuterated Analogs (RbD₂PO₄)
Neutron diffraction studies of monoclinic Rubidium Dideuterium Phosphate (RbD₂PO₄) have provided detailed insights into the nature of its ferrielectric phase (Phase III). researchgate.netresearchgate.net This phase is characterized by an ordered arrangement of the deuterium atoms and the PO₄ tetrahedra. Specifically, the deuterium atoms associated with the hydrogen bonds along the b-axis are ordered in phase III, whereas they are disordered in the higher-temperature paraelectric phase (Phase II). researchgate.netresearchgate.net
The ferrielectricity arises from the presence of four distinct types of PO₄ tetrahedra in the unit cell of phase III. researchgate.netresearchgate.net These different tetrahedra have associated dipole moments that are not all aligned in the same direction, leading to a net spontaneous polarization that is small compared to the polarization of the individual sublattices. researchgate.net This arrangement is analogous to ferrimagnetism, where opposing magnetic moments of unequal magnitude result in a net magnetic moment. aps.org
The transition from the paraelectric phase II (space group P2₁/c) to the ferrielectric phase III (space group P2₁) at 317 K is driven by the ordering of the PO₄ tetrahedra and the accompanying motion of the deuterium atoms within the hydrogen-bond network. jkps.or.kr The ordered structure of phase III has been determined by neutron diffraction, confirming the ferrielectric nature of this phase. researchgate.netjkps.or.kr
Superstructure Formation and Unit Cell Doubling
In the high-temperature monoclinic phase of RbH₂PO₄, evidence from ¹H DQ MAS NMR experiments supports the formation of a superstructure. researchgate.net This superstructure is characterized by a doubling of the unit cell along the a-axis. researchgate.net
In the deuterated analog, RbD₂PO₄, X-ray diffraction studies have revealed superlattice structures in its monoclinic phases. jkps.or.kr Phase II exhibits a doubling of the unit cell along the c-axis (a₀ × b₀ × 2c₀), where a₀, b₀, and c₀ are the lattice parameters of the higher-temperature phase I. jkps.or.kr In the ferrielectric Phase III, a different superstructure emerges with a doubling of the unit cell along both the a and c axes (2a₀ × b₀ × 2c₀). jkps.or.kr
This unit cell doubling is a direct consequence of the ordering of the constituent atoms and molecules. The small displacements and rotations of the PO₄ tetrahedra and the ordering of the protons (or deuterons) in the hydrogen bonds lead to a new periodicity in the crystal lattice that is a multiple of the original unit cell. The formation of these superstructures is intimately linked to the phase transitions and the emergence of the distinct electrical properties in the different phases of RbH₂PO₄ and its deuterated counterparts.
Structural Characterization of Non-Stoichiometric and Phosphate-Deficient RbH₂PO₄ Analogs
Recent research has explored the structural characteristics of non-stoichiometric and phosphate-deficient analogs of RbH₂PO₄. A notable discovery is the existence of a cubic, off-stoichiometric phase, denoted as α-RDP, with the chemical formula RbH₂₋₃y(PO₄)₁₋y. rsc.orgnih.gov This phase exhibits a variable Rb:PO₄ ratio and is formed in the (1-x)RbH₂PO₄ - xRb₂HPO₄ system. rsc.orgnih.gov
A key feature of this cubic phase is the presence of a significant concentration of phosphate site vacancies, which can be as high as 20% (y = 0.2). rsc.orgnih.gov To maintain charge balance, there is a corresponding decrease in the average number of protons associated with the remaining phosphate groups. rsc.orgnih.gov The cubic lattice parameter of this phase is substantially smaller than that estimated for stoichiometric RbH₂PO₄, which is consistent with the presence of these vacancies. rsc.orgnih.gov For a composition of x = 0.180 at 249 °C, the cubic lattice parameter is 4.7138(2) Å. rsc.orgnih.gov
The study of these non-stoichiometric analogs has revealed a eutectoid behavior in the RbH₂PO₄ - Rb₂HPO₄ system, with a eutectoid transition temperature of 242.0 ± 0.5 °C and a eutectoid composition of x = 0.190 ± 0.004. rsc.orgnih.gov The discovery of these phosphate-deficient structures opens up new avenues for tuning the properties of RbH₂PO₄-based materials, particularly their ionic conductivity.
Data Tables
Table 1: Crystallographic Data for Monoclinic Phases of RbH₂PO₄ and Analogs
| Compound | Phase | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| RbD₂PO₄ | I | P2₁/m | - | - | - | - | jkps.or.kr |
| RbD₂PO₄ | II | P2₁/c | - | - | - | - | jkps.or.kr |
| RbD₂PO₄ | III (ferrielectric) | P2₁ | - | - | - | - | jkps.or.kr |
| RbD₂PO₄ | Monoclinic | P2₁/m | 7.688 | 6.192 | 4.781 | 109.02 | |
| Cs₀.₄Rb₀.₆H₂PO₄ | Monoclinic | P2₁/m | 4.8183(9) | 6.2671(6) | 7.7620(10) | 108.260(10) | researchgate.net |
| Rb₂HPO₄RbH₂PO₄·Te(OH)₆ | Monoclinic | P2 | 7.9500(7) | 6.3085(6) | 9.5008(9) | 109.783(4) | researchgate.net |
Table 2: Structural Information for Non-Stoichiometric RbH₂PO₄ Analog
| Compound Formula | Phase | Lattice Parameter (a) | Temperature | Reference |
| RbH₂₋₃y(PO₄)₁₋y (x=0.180) | α-RDP (cubic) | 4.7138(2) Å | 249 °C | rsc.orgnih.gov |
Phase Transitions and Associated Phenomena in Rbh2po4 Systems
Ferroelectric Phase Transition at Critical Temperatures (e.g., 146 K)
At low temperatures, RbH₂PO₄ undergoes a significant transformation from a paraelectric to a ferroelectric state. This phase transition occurs at a critical temperature (Curie temperature, Tc) reported to be approximately 146 K or 147 K. researchgate.netjps.jp In the high-temperature paraelectric phase (above Tc), the crystal possesses a tetragonal structure with the space group I-42d. jps.jp Upon cooling below the Curie temperature, it transitions into the ferroelectric phase, which has an orthorhombic Fdd2 space group. jps.jp This transition is characterized by the spontaneous alignment of electric dipoles, leading to a net electric polarization in the material.
The ferroelectric phase transition in RbH₂PO₄ is classified as an order-disorder type. researchgate.net This classification pertains to the behavior of the protons (hydrogen nuclei) within the O-H···O hydrogen bonds that link the PO₄ tetrahedra.
Paraelectric Phase (T > 146 K): In the paraelectric state, the protons are dynamically disordered, rapidly moving between two equivalent off-center positions along the hydrogen bond. jps.jp
Ferroelectric Phase (T < 146 K): As the crystal is cooled below the transition temperature, the protons "freeze" into one of the two possible off-center positions. jps.jp This collective ordering of the protons throughout the crystal lattice breaks the crystal's center of symmetry and establishes a spontaneous electric polarization, which is the hallmark of ferroelectricity.
Further research based on Raman spectra suggests that the transition mechanism is not solely dependent on proton dynamics but is also intricately linked to the order-disorder dynamics of the PO₄ tetrahedra themselves. tandfonline.com The symmetry of the PO₄ tetrahedra is considered a temporal average of two distinct ferroelectric configurations in the paraelectric phase. tandfonline.com
A prominent feature of KDP-type ferroelectrics, including RbH₂PO₄, is the significant isotope effect observed upon deuteration. When hydrogen atoms (H) are replaced by their heavier isotope, deuterium (B1214612) (D), to form Rubidium dideuterium phosphate (B84403) (RbD₂PO₄), the ferroelectric transition temperature increases substantially. rsc.org
This phenomenon is primarily attributed to the "geometric isotope effect" (GIE). rsc.org The substitution of the lighter proton with the heavier deuteron (B1233211) alters the O-H···O bond length and the dynamics of the particle within the double-well potential. This change in the hydrogen bond network modifies the interactions that drive the ordering process, necessitating a different thermal energy (and thus a different temperature) to induce the phase transition. In similar hydrogen-bonded ferroelectrics like lead hydrogen phosphate (PbHPO₄), a very large change in the Curie temperature is also observed upon deuteration.
The dielectric properties of RbH₂PO₄ exhibit a characteristic anomaly in the vicinity of the ferroelectric phase transition. As the temperature approaches the Curie temperature (Tc) from the paraelectric side, the dielectric constant increases dramatically, peaking at Tc before decreasing in the ferroelectric phase. jps.jp This behavior is a direct consequence of the large fluctuations in polarization as the material prepares to order.
Theoretical investigations using a Pseudo Spin Lattice Coupled Mode (PLCM) model have been employed to derive formulae for the electrical permittivity (ε) and dielectric loss (tan δ) as a function of temperature. researchgate.net These models, which account for interactions within the crystal lattice, show good agreement with experimental findings and help explain the anomalous dielectric behavior observed as the system approaches its critical point. researchgate.net
The ferroelectric transition in RbH₂PO₄ is associated with a "soft mode," which is a specific lattice vibration (phonon) whose frequency decreases significantly as the temperature approaches the transition point. The transition is driven by the condensation or "freezing" of this soft mode. In KDP-type materials, this soft mode is not a simple lattice vibration but a coupled mode involving both the protons (pseudospins) and the lattice phonons (specifically, a polar optic phonon).
Theoretical frameworks, such as the pseudospin-lattice coupled mode (PLCM) model, are used to describe this behavior. researchgate.net These models consider the coupling between the tunneling protons and the transverse optical lattice vibrations. The softening of this coupled mode is what ultimately leads to the structural instability and the onset of the ferroelectric phase. The anomalous dielectric response is directly linked to this soft mode behavior, as the dielectric constant is inversely proportional to the square of the soft mode frequency.
High-Temperature Structural Transformations
In addition to the low-temperature ferroelectric transition, RbH₂PO₄ undergoes further structural changes at temperatures well above room temperature. Heating the standard tetragonal form of RbH₂PO₄ induces at least one major polymorphic transformation.
The room-temperature tetragonal phase of RbH₂PO₄ is not stable upon significant heating and transforms into a different crystal structure.
Tetragonal-to-Monoclinic Transition: X-ray diffraction studies have shown that upon heating, RbH₂PO₄ undergoes a polymorphic transition from its tetragonal (I-42d) structure to a monoclinic (P2₁/c) structure. jps.jpnih.govresearchgate.net This transition is not instantaneous but occurs over a temperature range, initiating at approximately 90°C (363 K) and completing around 130°C (403 K). nih.govresearchgate.netuq.edu.au The new monoclinic polymorph is stable upon further heating to at least 200°C (473 K). nih.gov A key feature of this transformation is the rearrangement of the hydrogen bond network, changing from a three-dimensional network in the tetragonal phase to a two-dimensional one in the monoclinic phase. jps.jpresearchgate.net
Further Transitions of the Monoclinic Phase: Dielectric and thermal measurements indicate that the new monoclinic form of RbH₂PO₄, created by heating the original tetragonal crystal, undergoes its own subsequent phase transitions. jps.jpresearchgate.net One such transition has been identified at 390.1 K (117°C). jps.jpresearchgate.net The behavior of this high-temperature monoclinic phase closely resembles that of monoclinic Rubidium dideuterium phosphate (RbD₂PO₄). jps.jp
Interactive Data Tables
Table 1: Low-Temperature Ferroelectric Phase Transition
| Property | Paraelectric Phase | Ferroelectric Phase |
|---|---|---|
| Temperature | > 146 K | < 146 K |
| Crystal System | Tetragonal | Orthorhombic |
| Space Group | I-42d | Fdd2 |
Table 2: High-Temperature Structural Transitions
| Transition | Initial Phase | Final Phase | Onset Temperature | Completion Temperature |
|---|---|---|---|---|
| Polymorphic Transformation | Tetragonal (I-42d) | Monoclinic (P2₁/c) | ~90°C (363 K) | ~130°C (403 K) |
Rearrangement of Hydrogen Bond Networks
The mechanism of proton conduction in phosphate-based solid acids like Rubidium Dihydrogen Phosphate is intrinsically linked to the dynamics of their hydrogen bond networks. Proton transport in such systems does not occur in isolation but through a structural diffusion process, often referred to as a Grotthuss-like mechanism. This process involves the collective rearrangement of hydrogen bonds in the crystal lattice. nih.govresearchgate.netaps.org
Theoretical and experimental studies suggest that for a proton to move, a specific sequence of events must occur within the hydrogen bond network. This involves the rotation of phosphate groups and the cleavage and formation of hydrogen bonds, which creates a transient pathway for the proton to "hop" from one phosphate group to the next. nih.govresearchgate.netacs.org In materials with strong hydrogen bonds like those found in phosphate-based acids, this can lead to coupled proton motion and the formation of extended, polarized hydrogen-bonded chains that facilitate efficient transport. researchgate.net The interplay within this frustrated hydrogen-bond network is a key factor governing the material's conductivity. researchgate.net Studies on related systems indicate that librational motions (hindered rotational oscillations) of the molecules can initiate the hydrogen bond breaking and formation processes that are essential for this network rearrangement. nih.gov
Pressure-Induced Suppression of Ferroelectric State
While specific high-pressure studies on the ferroelectric state of RbH₂PO₄ are not extensively detailed in the provided research, the behavior of ferroelectric materials under hydrostatic pressure follows a general, well-established principle. Typically, the application of external pressure suppresses ferroelectricity. aps.orgnih.govnih.gov This phenomenon occurs because pressure enhances the short-range repulsive forces between ions more significantly than the long-range electrostatic interactions that stabilize the polar, ferroelectric phase. nih.gov
In displacive ferroelectrics, the spontaneous polarization arises from the displacement of certain ions from their high-symmetry positions. aps.org Applying pressure counteracts this displacement, reducing the magnitude of the polarization and the energy barrier for switching the polarization direction. aps.org Consequently, the ferroelectric transition temperature generally decreases with increasing pressure, and the ferroelectric state may be completely suppressed at sufficiently high pressures. aps.org
Superprotonic Phase Transitions
This compound is one of several solid acids in the MH₂PO₄ family (where M can be Cs, Rb, K) that exhibits a superprotonic phase transition. acs.orgutep.edu This transition is characterized by a dramatic increase in proton conductivity, often by several orders of magnitude, when the material is heated above a specific temperature threshold. utep.eduresearchgate.net This property makes these materials candidates for applications such as electrolytes in intermediate-temperature fuel cells. utep.eduacs.org
However, unlike its well-studied counterpart, Cesium Dihydrogen Phosphate (CsH₂PO₄), RbH₂PO₄ decomposes via dehydration under ambient pressure conditions upon heating, which complicates the observation of its superprotonic phase. rsc.orgrsc.org The room-temperature tetragonal structure of RbH₂PO₄ first undergoes a polymorphic transition to a monoclinic phase at temperatures between 90°C and 130°C. utep.eduresearchgate.net This intermediate monoclinic structure is isomorphic to the room-temperature phase of CsH₂PO₄. acs.orgresearchgate.net It is theorized that, similar to CsH₂PO₄, a further transition from this monoclinic phase to a high-symmetry cubic phase triggers the superprotonic behavior in RbH₂PO₄. utep.eduresearchgate.net
Onset and Mechanism of High Proton Conductivity
The significant jump in proton conductivity in RbH₂PO₄ at high temperatures is attributed to a structural phase transition rather than a surface chemical reaction. acs.org The prevailing model suggests that the transition to a high-temperature superprotonic phase allows protons to migrate more freely through the crystal's hydrogen-bond network. acs.org This is in contrast to an alternative model that attributes the conductivity increase to water generated by partial polymerization, a theory for which recent X-ray diffraction studies found no evidence. researchgate.net
The mechanism for high proton conductivity is believed to be a structural diffusion process, where protons are shuttled between adjacent phosphate groups through the dynamic hydrogen-bond network. nih.govaps.org The transition to a high-symmetry cubic phase, as seen in CsH₂PO₄ and predicted for RbH₂PO₄, is thought to be crucial. utep.eduresearchgate.net This structural change facilitates improved proton exchange between neighboring phosphate anions, leading to the observed surge in conductivity. acs.org
Influence of Temperature and Pressure on Superprotonic State
Temperature is the primary catalyst for the phase transitions in RbH₂PO₄. Research has identified a transition from the initial tetragonal phase to an intermediate monoclinic phase that begins around 90°C and is complete by approximately 130°C. researchgate.net The subsequent transition to the superprotonic phase is estimated to occur at a much higher temperature, around 280°C, but this is considered a metastable transformation because chemical decomposition (dehydration) typically precedes it under ambient pressure. rsc.orgrsc.org
High pressure serves as a critical tool to stabilize the superprotonic phase by preventing this dehydration. researchgate.net Applying high pressures of about 1 GPa can avert the chemical decomposition that otherwise masks the superprotonic transition. researchgate.net It has also been noted that when RbH₂PO₄ is mixed with CsH₂PO₄, it increases the temperature required to reach the superprotonic state and elevates the material's susceptibility to dehydration. rsc.org
Role of Anion Vacancies in Enhanced Conductivity
A significant breakthrough in understanding the superprotonic behavior of RbH₂PO₄ systems came with the discovery of a stable, off-stoichiometric cubic phase, denoted α-RDP. rsc.org This phase is remarkable because it contains a high concentration of phosphate site vacancies, potentially as high as 20%. rsc.org The charge balance in the crystal is maintained by a corresponding decrease in the average number of protons associated with the remaining phosphate groups. rsc.org
The presence of these anion vacancies is crucial as it allows the material to access the cubic superprotonic phase without the need for high-pressure conditions to prevent decomposition. rsc.orgrsc.org This finding suggests that creating off-stoichiometric compositions by introducing anion vacancies is a viable strategy for designing new superprotonic materials and controlling their transition behaviors. rsc.org The conductivity of one such material with x = 0.180 was measured to be 6 × 10⁻³ S cm⁻¹ at 244 °C. rsc.org The general principle that anion vacancies can enhance conductivity is supported by studies in other material classes, where vacancies have been shown to improve bulk conductivity. kaist.ac.kr
Eutectoid Behavior in RbH₂PO₄-Rb₂HPO₄ Systems
The study of the phase diagram for the (1-x)RbH₂PO₄ – xRb₂HPO₄ system has revealed key insights into the formation of the superprotonic α-RDP phase. rsc.org This system exhibits eutectoid behavior. rsc.org Below the eutectoid temperature, the two end-member compounds, monoclinic RbH₂PO₄ and Rb₅H₇(PO₄)₄ (which corresponds to x = 0.25), are mutually insoluble and exist as a simple mixture. rsc.org
Upon heating, these two phases undergo a eutectoid reaction to form the single, cubic, off-stoichiometric α-RDP phase. rsc.org This transformation occurs at a specific temperature and composition, which defines the eutectoid point.
| Parameter | Value |
|---|---|
| Eutectoid Transition Temperature | 242.0 ± 0.5 °C |
| Eutectoid Composition (x) | 0.190 ± 0.004 |
This eutectoid transformation is the mechanism by which the highly vacant, superprotonic cubic phase is formed at ambient pressure. rsc.org
Structural Glass Formation in Mixed Crystals (e.g., Rb₁₋ₓ(NH₄)ₓH₂PO₄)
In the realm of solid-state physics and materials science, mixed crystals of this compound (RDP), such as rubidium ammonium (B1175870) dihydrogen phosphate (Rb₁₋ₓ(NH₄)ₓH₂PO₄ or RADP), serve as a model system for investigating the phenomenon of structural glass formation. researchgate.net Unlike conventional glasses formed by cooling a liquid, these crystalline solids exhibit glass-like properties due to frustration in the ordering of their constituent components. The introduction of ammonium (NH₄⁺) ions into the this compound lattice creates a conflict between the tendencies for ferroelectric and antiferroelectric ordering, leading to a unique disordered state known as a "proton glass" or "structural glass." researchgate.netresearchgate.net
The composition of these mixed crystals plays a critical role in determining their low-temperature behavior. The phase diagram of the RADP system is typically divided into three distinct regions based on the concentration 'x' of ammonium. icmp.lviv.ua
| Concentration Range (x) | Low-Temperature Phase |
| 0 ≤ x < 0.22 | Ferroelectric (FE) |
| 0.22 ≤ x ≤ 0.75 | Proton Glass (PG) |
| 0.75 < x ≤ 1 | Antiferroelectric (AFE) |
This table presents the phase diagram of the Rb₁₋ₓ(NH₄)ₓH₂PO₄ system, indicating the resulting low-temperature state as a function of the ammonium concentration 'x'. icmp.lviv.ua
Competing Structural Orderings
The emergence of a structural glass phase in Rb₁₋ₓ(NH₄)ₓH₂PO₄ is a direct consequence of the conflicting ordering preferences imparted by its parent compounds. Pure this compound (RbH₂PO₄) is a classic ferroelectric material, where the protons in the O-H---O bonds order themselves in a way that creates a net spontaneous polarization along the crystallographic c-axis below a transition temperature. icmp.lviv.ua Conversely, pure ammonium dihydrogen phosphate (NH₄H₂PO₄) is an antiferroelectric crystal. In this case, the proton arrangement leads to an antiparallel alignment of local dipoles, resulting in zero net polarization. researchgate.net
When these two compounds are mixed, a frustration arises. The Rb⁺ ions promote ferroelectric ordering, while the NH₄⁺ ions favor antiferroelectric ordering. This competition prevents the establishment of a uniform long-range ordered state for intermediate concentrations of 'x'. icmp.lviv.ua This scenario is analogous to spin glasses in magnetic systems, where competing ferromagnetic and antiferromagnetic interactions lead to a frozen, disordered spin state. icmp.lviv.ua In the RADP system, the "spins" are the acidic protons and their arrangement within the hydrogen bond network. The frustration is rooted in the geometric constraints of the hydrogen bonding and the random distribution of Rb⁺ and NH₄⁺ ions, which create conflicting local fields. researchgate.neticmp.lviv.ua Research on similar systems has shown that the free energies of the antiferroelectric and ferroelectric phases can be nearly identical over a wide temperature range, which explains the observed coexistence of these phases and the tendency towards glass-like behavior. aps.org
Proton Glass Behavior
For concentrations where neither ferroelectric nor antiferroelectric ordering can dominate (approximately 0.22 ≤ x ≤ 0.75 for RADP), the system transitions into a proton glass state upon cooling. icmp.lviv.ua This state is characterized by the freezing of protonic motion into a disordered configuration without any long-range periodic order. ibm.com
Key characteristics of proton glass behavior observed in these systems include:
Absence of Long-Range Order : Unlike the parent compounds, the proton glass phase does not exhibit a macroscopic spontaneous polarization (ferroelectric) or a regular antiparallel dipole arrangement (antiferroelectric). icmp.lviv.ua However, local polarization within unit cells can be non-zero. icmp.lviv.ua
Edwards-Anderson Order Parameter : A crucial concept borrowed from spin glass theory, the Edwards-Anderson parameter (qEA), is used to describe the proton glass state. This parameter represents the configurationally averaged square of the local polarization. A non-zero qEA value in the absence of net spontaneous polarization is a hallmark of a glass transition, indicating a "frozen" disordered state. icmp.lviv.ua
Dielectric Dispersion : The transition to the proton glass state is marked by a broad frequency-dependent peak in the dielectric susceptibility. This dispersion and associated dielectric loss at low frequencies are characteristic of the slowing down of dynamic processes as the system approaches its freezing temperature. ibm.comresearchgate.net
Cluster Freeze-out : The freezing process is not uniform. Instead, it is often described by models where clusters of correlated protons begin to form and freeze out at different temperatures, leading to a wide distribution of relaxation times. ibm.com This is in contrast to the sharp, cooperative phase transition seen in pure ferroelectric or antiferroelectric materials.
Studies on the related compound Rb₁₋ₓ(NH₄)ₓH₂AsO₄ (RADA) have also provided significant insights, showing the coexistence of ferroelectric and proton-glass order for certain concentrations. montana.edu This suggests that long-range ferroelectric order is not entirely destroyed by the onset of proton-glass freezing, leading to complex and coexisting phases. montana.edu
Spectroscopic Investigations of Rubidium Dihydrogen Phosphate
Vibrational Spectroscopy
Vibrational spectroscopy is a key tool for probing the structure and bonding within rubidium dihydrogen phosphate (B84403). Both infrared and Raman techniques provide detailed insights into the molecular vibrations, including the lattice phonons and the internal modes of the dihydrogen phosphate anions.
Raman Scattering Studies of Phonons and Internal Modes
Raman spectroscopy is particularly effective for studying the lattice vibrations (phonons) and the internal vibrational modes of the H₂PO₄⁻ ions in rubidium dihydrogen phosphate. aps.orgspectroscopyonline.com The technique involves inelastic scattering of light, where the energy shifts of the scattered photons correspond to the vibrational frequencies of the material. spectroscopyonline.com These vibrations include external modes, which are collective motions of the Rb⁺ and H₂PO₄⁻ ions as units, and internal modes, which are the vibrations within the H₂PO₄⁻ anions themselves. horiba.com
Studies on RbH₂PO₄ have focused on the coupling between the proton order-disorder dynamics and the lattice phonons, which is a central feature of the ferroelectric phase transition in this class of materials. aps.org The low-frequency region of the Raman spectrum is of particular interest as it contains the external modes (lattice phonons) that are highly sensitive to crystal structure and intermolecular interactions like hydrogen bonding. spectroscopyonline.comhoriba.com
In the paraelectric phase, above the transition temperature, the Raman spectra show broad features characteristic of dynamic disorder. As the temperature is lowered through the phase transition, new, sharper phonon modes appear, indicating a change to a more ordered structure with lower symmetry. nih.govmdpi.com The analysis of the temperature dependence of these low-frequency Raman modes provides critical information about the nature of the phase transition. aps.org For example, the drastic change in the very low-frequency Raman response (below 20 cm⁻¹) near the transition temperature in similar phosphate crystals highlights the crucial role of specific phonon modes in driving the transition. researchgate.net
The internal modes of the PO₄ group, such as the symmetric and asymmetric stretching and bending vibrations, are also observed in the Raman spectra. researchgate.netresearchgate.net The frequencies of these modes provide information on the local environment and symmetry of the phosphate tetrahedra within the crystal lattice.
Infrared Spectroscopy for Functional Group Analysis and Structural Disorder
Infrared (IR) spectroscopy is a complementary technique to Raman scattering and is used to identify functional groups and probe structural disorder in RbH₂PO₄. researchgate.netaps.org This method measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule. researchgate.net
The IR spectra of compounds containing the dihydrogen phosphate group clearly show the presence of characteristic absorption bands. mdpi.comnih.gov Key functional groups identified in RbH₂PO₄ include the phosphate (PO₄) and hydroxyl (O-H) groups. The vibrations of the PO₄ tetrahedron give rise to strong absorption bands in the fingerprint region of the spectrum (typically 400–1300 cm⁻¹). nih.gov
A significant feature in the IR spectrum of RbH₂PO₄ is the presence of a broad absorption band for the phosphate O-H stretching mode (νO−H). nih.gov In one study, this mode was observed at a relatively low wavenumber of approximately 1700 cm⁻¹. nih.gov The low frequency and broadness of this peak are indicative of strong hydrogen bonding and suggest that the protons are disordered within the crystal structure, which is a key characteristic of this material, particularly in its high-temperature phases. nih.gov This structural disorder is directly linked to the proton conductivity mechanisms in the material.
Hydrogen and PO₄ Modes Analysis
A detailed analysis of the vibrational modes associated with the hydrogen atoms and the phosphate (PO₄) tetrahedra is essential for understanding the material's properties. The H₂PO₄⁻ ion has several characteristic internal vibrations. researchgate.netresearchgate.net
PO₄ Modes: The tetrahedral PO₄³⁻ ion has four fundamental modes of vibration: symmetric stretch (ν₁), symmetric bend (ν₂), asymmetric stretch (ν₃), and asymmetric bend (ν₄). researchgate.netresearchgate.net In the H₂PO₄⁻ ion of the crystal, the symmetry is lowered, causing these modes to shift and split. The stretching vibrations of the P-O bonds are typically observed in the 800-1200 cm⁻¹ range, while the bending O-P-O modes appear at lower frequencies (300-600 cm⁻¹). researchgate.netnih.gov
Hydrogen Modes: The vibrations involving the hydrogen atoms are particularly important. These include the P-O-H in-plane bending (δOH) and out-of-plane bending (γOH) modes, as well as the O-H stretching (νOH) modes. researchgate.net
Significant vibrational couplings are established between the PO₄ stretching modes and the POH bending modes. researchgate.netresearchgate.net This coupling means that the energy of a PO₄ stretch can be influenced by the motion of the nearby protons, and vice versa. This interaction is a direct consequence of the covalent and hydrogen-bonded network and is fundamental to the structural dynamics of the crystal. The analysis of these coupled modes, often through isotopic substitution (replacing hydrogen with deuterium), allows for a more definitive assignment of the spectral bands and a deeper understanding of the hydrogen bonding network. researchgate.net
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| ν(OH) | ~1700 (broad) | Stretching of the P-O-H group, broadened by hydrogen bonding and disorder. nih.gov |
| δ(OH) | 1200 - 1300 | In-plane bending of the P-O-H group. researchgate.net |
| γ(OH) | ~900 | Out-of-plane bending of the P-O-H group. researchgate.net |
| ν(P-O) | 800 - 1200 | Asymmetric and symmetric stretching of the PO₄ tetrahedron. researchgate.netnih.gov |
| ν(P-(OH)) | 850 - 950 | Stretching of the P-(OH) bonds. researchgate.net |
| δ(O-P-O) | 300 - 600 | Bending modes of the PO₄ tetrahedron. researchgate.net |
| External Modes (Phonons) | < 300 | Lattice vibrations involving Rb⁺ and H₂PO₄⁻ units. mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for probing the local atomic environments and dynamics in materials like this compound. aps.org By studying NMR-active nuclei such as ¹H, ³¹P, and ⁸⁷Rb, detailed, site-specific information can be obtained. aps.org
¹H MAS NMR for Proton Sites and Dynamics
Proton (¹H) Magic Angle Spinning (MAS) NMR is used to investigate the different hydrogen environments and their dynamic behavior within the RbH₂PO₄ structure. aps.org High-resolution techniques, such as high-field ¹H MAS NMR, can resolve distinct proton sites within the crystal lattice. aps.org
In a detailed study of monoclinic RbH₂PO₄, ¹H Double-Quantum (DQ) MAS NMR experiments conducted at a high magnetic field (21.1 T) successfully resolved three different proton sites. aps.org This demonstrates the ability of advanced NMR methods to distinguish between crystallographically non-equivalent protons in the structure.
Furthermore, variable-temperature ¹H NMR studies provide crucial insights into proton dynamics. aps.org Measurements of the proton spin-lattice relaxation time (T₁) in RbH₂PO₄ have revealed the onset of significant proton motion above 340 K. aps.org This temperature coincides with an observed increase in bulk proton conductivity, yet it is well below the main structural phase transition temperature. This finding indicates the presence of precursor dynamics that foreshadow the superprotonic conductivity. aps.org The dynamic process is attributed to proton transfer between different hydrogen bonds, a key mechanism for proton transport in this material. aps.org
³¹P MAS NMR for Phosphorus Sites and Phase Transitions
Phosphorus-31 (³¹P) MAS NMR serves as a sensitive probe of the local environment of the phosphate groups and is particularly useful for studying structural changes associated with phase transitions. aps.orghoriba.com Since ³¹P is a spin-1/2 nucleus with 100% natural abundance, it generally yields high-quality NMR spectra. mdpi.com
In RbH₂PO₄, the ³¹P nucleus is at the center of the PO₄ tetrahedron. Its chemical shift is highly sensitive to the geometry of the tetrahedron and the nature of the surrounding hydrogen bonds. Variable-temperature ³¹P MAS NMR studies on RbH₂PO₄ show that the significant proton dynamics observed above 340 K are accompanied by the reorientation of the PO₄ tetrahedra. aps.org This coupling of proton transfer and phosphate group reorientation is a fundamental aspect of the conduction mechanism.
Changes in the ³¹P NMR spectra, such as the number of peaks or their chemical shifts, can signal a phase transition. For RbH₂PO₄, ³¹P MAS NMR, in conjunction with ⁸⁷Rb NMR, has provided evidence for the formation of a superstructure in the high-temperature monoclinic phase, specifically a doubling of the unit cell. aps.org This structural modification is a direct consequence of the evolving proton and phosphate group dynamics at elevated temperatures.
| Nucleus | Technique | Key Findings for RbH₂PO₄ |
|---|---|---|
| ¹H | High-Field DQ MAS NMR | Resolution of three distinct proton sites in the monoclinic phase. aps.org |
| ¹H | Variable-Temperature T₁ Relaxation | Detection of significant proton dynamics (transfer) above 340 K, preceding the main phase transition. aps.org |
| ³¹P | Variable-Temperature MAS NMR | Reveals reorientation of PO₄ tetrahedra coupled with proton dynamics. aps.org |
| ³¹P / ⁸⁷Rb | MAS NMR | Provides evidence for the formation of a superstructure (unit cell doubling) at high temperatures. aps.org |
87Rb MAS NMR for Rubidium Sites and Material Stability
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local atomic environments within crystalline materials. For this compound, the focus is on the ⁸⁷Rb isotope, which is the preferred nucleus for NMR studies over ⁸⁵Rb due to its higher sensitivity and the narrower signal lines it produces. huji.ac.il The ⁸⁷Rb nucleus is quadrupolar (spin 3/2), meaning its NMR signal is highly sensitive to the symmetry of the local electric field, making it an excellent probe for distinct crystallographic sites. huji.ac.il
Magic Angle Spinning (MAS) NMR experiments on ⁸⁷Rb are employed to study the different rubidium environments within the RbH₂PO₄ lattice. While significant line narrowing is achieved with MAS, techniques like Dynamic-Angle Spinning (DAS) have been shown in analogous inorganic rubidium salts, such as Rubidium Nitrate (RbNO₃), to be highly effective in resolving and quantifying the parameters for crystallographically distinct rubidium sites. psu.edu
Studies on RbH₂PO₄ in its ferroelectric phase using two-dimensional exchange NMR have investigated ⁸⁷Rb spin diffusion. nih.gov This process, which involves the transfer of spin polarization between neighboring nuclei, provides information about the spatial proximity and interactions between rubidium ions. Such investigations are crucial for understanding the material's stability and the nature of its ordered phases at low temperatures. nih.gov
Table 1: ⁸⁷Rb NMR Parameters and Applications
| Parameter/Technique | Description | Relevance to RbH₂PO₄ |
|---|---|---|
| Isotope | ⁸⁷Rb | Preferred nucleus due to higher sensitivity and narrower linewidths compared to ⁸⁵Rb. huji.ac.il |
| Spin | 3/2 (Quadrupolar) | NMR frequency is sensitive to the local electronic environment and structural symmetry. huji.ac.il |
| Technique | Magic Angle Spinning (MAS) NMR | Averages anisotropic interactions to provide higher resolution spectra for identifying Rb sites. psu.edu |
| Application | Site Identification | Distinguishes between different crystallographic environments of Rubidium ions. psu.edu |
| Application | Material Stability | Probes interactions and dynamics in different phases (e.g., ferroelectric), providing insight into stability. nih.gov |
Double Quantum NMR for Site-Specific Proton Dynamics
To understand the intricate network of hydrogen bonds and the motion of protons within this compound, ¹H Double Quantum (DQ) NMR spectroscopy is utilized. This advanced NMR technique is specifically designed to probe dipolar couplings between pairs of protons, which are averaged by molecular motion. researchgate.net The strength of the measured residual dipolar coupling provides quantitative information about the proximity of protons and the dynamics of the segments they are part of. researchgate.net
The fundamental principle of DQ NMR involves an excitation sequence that creates double-quantum coherences between coupled spins. copernicus.org The efficiency of this process is highly dependent on the distance between the protons, making it an excellent tool for characterizing the local structure and dynamics.
In studies of the monoclinic phase of this compound, ¹H DQ MAS NMR experiments have successfully identified and distinguished between three different proton sites within the crystal structure. Through dipolar recoupling experiments, this technique allows for the estimation of internuclear distances between these specific proton sites. This site-specific information is invaluable for understanding the mechanisms of proton transfer and reorientation, which are fundamental to the material's properties, including proton conductivity.
Optical Spectroscopy
Optical spectroscopy provides information on how a material interacts with light, defining its transparency, color, and potential for applications in optical devices.
UV-Visible Absorption and Transmission Characteristics
This compound belongs to a family of crystals, including the well-studied Potassium Dihydrogen Phosphate (KDP), known for their excellent optical properties. researchgate.netrefractiveindex.info These materials are characterized by a wide optical bandgap, which results in high transparency across the entire visible spectrum (approximately 400 nm to 780 nm). msu.edu Consequently, RbH₂PO₄ crystals are colorless.
The primary region of interest for absorption and transmission is in the ultraviolet (UV) range. researchgate.net Like KDP, which is used for frequency conversion of lasers into the UV (e.g., 353 nm and 266 nm), RbH₂PO₄ is expected to maintain high transmission well into the near-UV region. researchgate.net The transparency in this region is highly sensitive to the presence of impurities and structural defects. researchgate.net The fundamental absorption edge, where strong electronic absorption begins, is located in the deep UV, typically at wavelengths shorter than 200 nm. msu.edu
Table 2: Expected Optical Transmission Properties of RbH₂PO₄
| Spectral Region | Wavelength Range | Expected Transmission |
|---|---|---|
| Visible | ~400 nm - 780 nm | High |
| Near-UV | ~200 nm - 400 nm | High, but sensitive to impurities researchgate.net |
Photoluminescence Emission Studies
Photoluminescence (PL) spectroscopy involves exciting a material with light and analyzing the light it subsequently emits. For highly pure, stoichiometric crystals like this compound, intrinsic luminescence is generally weak or non-existent. The observed PL signals in this class of materials are typically associated with electronic and structural defects or impurities. iphy.ac.cn
Studies on the analogous KDP crystal reveal that its luminescence provides a sensitive probe of microscopic defects. iphy.ac.cn Photoluminescence emission spectra of KDP, often excited by synchrotron radiation, show distinct bands that are attributed to the radiative annihilation of self-trapped excitons—excitations that are localized by a local deformation of the crystal lattice. iphy.ac.cn Different emission bands can be correlated with specific types of defects or local structural variations, such as changes in the P-O bond lengths within the phosphate network. iphy.ac.cn
Therefore, while RbH₂PO₄ is not an intrinsically luminescent material, PL emission studies serve as a critical diagnostic tool. The presence, intensity, and spectral position of luminescence bands can be used to characterize material quality, identify the nature of lattice defects, and study the onset of laser-induced damage. iphy.ac.cn Research in this area often focuses on how various dopants or irradiation conditions can induce or alter the luminescence properties of the host crystal. researchgate.net
Theoretical Frameworks and Computational Modeling
Pseudo Spin Lattice Coupled Mode (PLCM) Models
The Pseudo Spin Lattice Coupled Mode (PLCM) model is a cornerstone in the theoretical description of KDP-type ferroelectrics like Rubidium Dihydrogen Phosphate (B84403). ias.ac.in In this model, the ordering of protons in the O-H---O hydrogen bonds is the critical mechanism driving the ferroelectric phase transition. The position of a proton, which can occupy one of two equilibrium sites along the bond, is represented by a pseudo-spin variable (S=1/2). The collective behavior of these protons is described by an Ising model in a transverse field, where the transverse field term accounts for the quantum mechanical tunneling of protons between the two potential wells. tandfonline.com
The PLCM model extends this by coupling the pseudo-spin system of the protons to the vibrations of the heavy ions (Rb⁺, PO₄³⁻) in the crystal lattice, represented as phonons. ias.ac.in This coupling is crucial because the displacement of the heavy ions is intrinsically linked to the ordering of the protons, leading to the emergence of a spontaneous polarization in the ferroelectric phase. The general Hamiltonian for the PLCM model provides a comprehensive framework for analyzing the dynamics of the coupled proton-phonon system. ias.ac.intandfonline.com
While the basic PLCM model provides a foundational understanding, a more precise description, particularly near the phase transition temperature (T_c), requires accounting for the anharmonic nature of lattice vibrations. The harmonic approximation, which assumes that the restoring force on an atom is directly proportional to its displacement, is often insufficient. Therefore, the PLCM model is extended by including third- and fourth-order phonon anharmonic interaction terms in the Hamiltonian. ias.ac.in
These anharmonic terms represent the non-linear components of the interatomic forces. The third-order terms account for processes involving three phonons (e.g., one phonon decaying into two, or two combining into one), while fourth-order terms describe four-phonon scattering processes. Including these higher-order interactions is essential for accurately modeling phenomena such as thermal expansion, phonon damping (finite phonon lifetimes), and the temperature dependence of the soft mode frequency. ias.ac.inaps.org
The Hamiltonian of the PLCM model explicitly contains terms that describe the fundamental interactions within the crystal. These can be categorized as follows:
Direct Spin-Spin Interaction: This is represented by the Ising part of the Hamiltonian, -Σ J_ij S_i^z S_j^z, where J_ij is the interaction energy between different pseudo-spins (protons). This term favors the parallel or anti-parallel alignment of pseudo-spins, leading to the ordered state. The transverse field term, -ΩΣ S_i^x, where Ω is the tunneling frequency, represents a competing quantum effect that favors a disordered state and can be considered a component of the spin system's dynamics. tandfonline.com
Spin-Lattice Interaction: This crucial coupling is represented by a term that links the pseudo-spin operators to the phonon operators of the lattice. It describes how the arrangement of protons (pseudo-spins) influences the positions of the heavy ions (lattice) and vice-versa. This interaction is responsible for the distortion of the lattice that accompanies the ordering of the protons, ultimately giving rise to the spontaneous electric polarization that characterizes the ferroelectric phase. aps.orgaps.org
For a more refined theoretical treatment of KDP-type crystals, four-spin interaction terms are sometimes included in the model Hamiltonian. tandfonline.com These terms, which take the form of products of four pseudo-spin operators, go beyond the pairwise interactions of the standard Ising model. The inclusion of four-spin coupling can be necessary to accurately reproduce certain thermodynamic properties and to account for more complex correlations between the protons in the hydrogen bond network. tandfonline.com These higher-order spin interactions highlight the complexity of the cooperative phenomena that govern the ferroelectric phase transition.
Green's Function Methodologies (e.g., Zubarev's Statistical Approach)
To extract physically observable quantities from the complex PLCM Hamiltonian, which includes many-body interactions, powerful mathematical techniques are required. The double-time temperature-dependent Green's function method, particularly as formulated by D.N. Zubarev, is a widely used statistical physics approach for this purpose. ias.ac.injinr.ruupenn.edu This method avoids the direct calculation of the system's eigenstates by instead focusing on correlation functions that are directly related to macroscopic properties. jinr.ru
The methodology involves defining a Green's function, G(t, t') = <>, which represents the system's response (operator A) at time t to a perturbation (operator B) at time t'. By differentiating this function with respect to time, a hierarchy of coupled equations involving higher-order Green's functions is generated.[(t);>6] This chain of equations is then truncated using appropriate decoupling approximations to yield a solvable system, from which the properties of the system can be calculated. ias.ac.in
A key advantage of the Green's function formalism is its ability to determine the elementary excitations of the system. The poles in the energy representation of the Green's function correspond to the renormalized energies of these excitations. upenn.edu For Rubidium Dihydrogen Phosphate, this allows for the calculation of the frequencies of the coupled pseudo-spin-phonon modes.
Of particular importance is the "soft mode," a specific lattice vibration whose frequency decreases dramatically as the crystal approaches the phase transition temperature. ias.ac.in Using the Green's function method with the PLCM Hamiltonian, one can derive an expression for this renormalized soft mode frequency. The temperature at which this frequency theoretically goes to zero signals the onset of the ferroelectric phase transition. The imaginary part of the poles of the Green's function also provides the damping or lifetime of these excitations. upenn.edu
The dielectric properties of a material describe its response to an external electric field. The complex dielectric permittivity (ε* = ε' - iε''), where ε' is the dielectric constant (related to capacitivity) and ε'' is the dielectric loss (dissipation factor), can be directly calculated using the Green's function formalism.
The dielectric susceptibility is related to a specific retarded Green's function involving the polarization operator of the system. upenn.edu By applying Zubarev's method to the PLCM Hamiltonian (including anharmonic and field terms), one can derive analytical expressions for the dielectric constant and dielectric loss. ias.ac.in These expressions allow for the theoretical calculation of how these properties change with temperature and the strength of an applied external electric field. Comparisons of these theoretical calculations with experimental data for KDP-type crystals have shown good agreement, validating the power of the PLCM model combined with the Green's function technique. ias.ac.in
Data Tables
Table 1: Model Parameters for Theoretical Calculations in KDP-Type Crystals
The following table presents a set of model parameters used in theoretical calculations for Potassium Dihydrogen Phosphate (KDP), which is isostructural with this compound and for which the PLCM model is extensively applied. These values are used to calculate properties like soft mode frequency and dielectric constant.
| Parameter | Description | Value | Unit | Source |
| Ω | Proton Tunneling Frequency | 86 | cm⁻¹ | ias.ac.in |
| J | Pseudo-spin Interaction | 43 | cm⁻¹ | ias.ac.in |
| V_ik | Spin-Lattice Interaction Strength | 35 | cm⁻¹ | ias.ac.in |
| ω₀ | Bare Optic Phonon Frequency | 49 | cm⁻¹ | ias.ac.in |
| Γ | Phonon Damping Constant | 10 | cm⁻¹ | ias.ac.in |
De Gennes–Kobayashi Pseudospin Model Extensions
The De Gennes-Kobayashi model is a cornerstone in the theory of hydrogen-bonded ferroelectrics like those in the potassium dihydrogen phosphate (KDP) family, to which this compound belongs. This model combines the pseudospin formalism for proton ordering with the dynamics of the heavy-ion lattice.
The original model describes the collective behavior of protons in the hydrogen bonds. Each proton is considered to have two equilibrium positions along the O-H···O bond, which can be represented by a pseudospin variable. The ordering of these pseudospins at low temperatures leads to the emergence of a spontaneous polarization, a hallmark of ferroelectricity.
Extensions to the De Gennes-Kobayashi model have been developed to provide a more quantitative description of the properties of KDP-type ferroelectrics. These extensions often incorporate:
Anharmonicity of the proton potential: Moving beyond the simple double-well potential to more realistic potentials that account for the complex interactions experienced by the protons.
Coupling to other lattice modes: Including interactions between the proton system and other vibrational modes of the crystal lattice, which can influence the phase transition dynamics.
Quantum effects: Explicitly considering the quantum mechanical tunneling of protons between the two equilibrium sites, which is particularly important in understanding the isotope effect observed upon deuteration.
While extensively applied to KDP, direct and detailed applications of these extended models specifically to this compound are less common in the literature. However, the fundamental principles are transferable, and the parameters of the model would need to be adjusted to reflect the specific lattice constants, bond lengths, and ionic radii of RbH₂PO₄.
Order-Disorder Models (e.g., Slater-Takagi-Senko Model, Tunneling Additions)
Order-disorder models provide a foundational framework for understanding the ferroelectric phase transition in this compound. These models focus on the statistical mechanics of the proton arrangements within the hydrogen bond network.
The Slater-Takagi-Senko model is a prominent example of an order-disorder model. It builds upon the initial work of Slater, who considered the energy configurations of protons around a phosphate group. Slater's model introduced the "ice rules," which state that each phosphate group must have exactly two protons attached. The model assigns different energies to the various possible proton configurations. The Takagi and Senko extensions of this model relax the strict ice rules, allowing for the existence of ionic defects (H₃PO₄⁺ and HPO₄⁻ configurations), which are crucial for a more accurate description of the dielectric properties and the phase transition.
A critical addition to these order-disorder models is the incorporation of proton tunneling . Due to the light mass of the proton, it can quantum mechanically tunnel through the potential barrier separating the two equilibrium positions in the hydrogen bond. This tunneling effect has a significant impact on the transition temperature (Curie point) and other thermodynamic properties. The inclusion of a tunneling term in the Hamiltonian of the Slater-Takagi-Senko model leads to a more sophisticated description that can account for the isotope effect, where the transition temperature is significantly altered upon replacing hydrogen with deuterium (B1214612).
Quantum-Mechanical Calculations of Electronic Structure and Geometry
Quantum-mechanical calculations, particularly those based on density functional theory (DFT), are powerful tools for investigating the electronic structure and geometry of this compound from first principles. These calculations solve the Schrödinger equation for the electrons in the crystal, providing detailed information about bonding, charge distribution, and energetics.
For RbH₂PO₄, these calculations can determine:
Optimized crystal structure: Predicting the lattice parameters and atomic positions that correspond to the minimum energy configuration of the crystal.
Electronic band structure and density of states: Revealing the nature of the electronic states, including the valence and conduction bands, and identifying the material as an insulator.
Chemical bonding analysis: Quantifying the nature of the chemical bonds, including the covalent character of the P-O bonds and the ionic interactions involving the rubidium cations. The hydrogen bonds are of particular interest and can be characterized by their geometry and energetics.
Ab initio molecular dynamics (AIMD) simulations, which combine DFT with molecular dynamics, allow for the study of the dynamic properties of the system at finite temperatures, including vibrational spectra and the effects of proton motion.
| Property | Description |
| Lattice Parameters | The dimensions of the unit cell of the crystal. |
| Bond Lengths | The equilibrium distances between atoms, such as P-O and O-H. |
| Bond Angles | The angles formed by three connected atoms, for example, O-P-O. |
| Electronic Band Gap | The energy difference between the top of the valence band and the bottom of the conduction band. |
| Density of States (DOS) | The number of electronic states per unit energy range. |
Molecular Dynamics Simulations for Hydrogen Bond Networks
Molecular dynamics (MD) simulations are a computational method used to study the time evolution of a system of atoms and molecules. For this compound, MD simulations are particularly valuable for investigating the dynamics of the hydrogen bond network, which is central to its properties.
In an MD simulation, the forces on each atom are calculated using a classical force field, and Newton's equations of motion are integrated numerically to track the trajectory of each atom over time. This allows for the study of dynamic processes such as:
Proton hopping and diffusion: Simulating the movement of protons between different oxygen atoms in the hydrogen bond network. This is crucial for understanding the mechanisms of proton conductivity.
Reorientation of phosphate groups: Observing the rotational motions of the PO₄ tetrahedra and their coupling to the proton dynamics.
Vibrational dynamics: Calculating the vibrational spectra of the crystal and analyzing the modes associated with the hydrogen bonds.
The accuracy of MD simulations depends critically on the quality of the force field used to describe the interatomic interactions. For hydrogen-bonded systems like RbH₂PO₄, it is important to use force fields that can accurately model the electrostatic interactions and the directionality of the hydrogen bonds.
| Simulation Parameter | Description |
| Force Field | A set of potential energy functions and parameters that describe the interactions between atoms. |
| Ensemble | The statistical ensemble used in the simulation (e.g., NVT for constant number of particles, volume, and temperature). |
| Time Step | The small time interval at which the equations of motion are integrated. |
| Simulation Time | The total duration of the simulation, which must be long enough to sample the relevant dynamic processes. |
| Radial Distribution Functions | A function that describes the probability of finding a particle at a certain distance from a reference particle. |
By analyzing the trajectories generated by MD simulations, researchers can gain detailed insights into the microscopic behavior of the hydrogen bond network in this compound and its role in determining the macroscopic properties of the material.
Advanced Characterization Techniques for Structural and Dynamic Insights
X-ray Diffraction (XRD) and Synchrotron Radiation Studies
X-ray diffraction (XRD) is a cornerstone technique for analyzing the crystalline structure of materials. For RbH₂PO₄, XRD provides fundamental information about the unit cell dimensions, bond lengths, and bond angles. carleton.edu The use of synchrotron radiation, which offers high intensity and brilliance, allows for more advanced and precise measurements, including the study of subtle structural changes and dynamic phenomena. researchgate.netnih.gov Synchrotron-based techniques can significantly enhance the quality of diffraction data, enabling high-resolution analysis that is often not possible with conventional laboratory X-ray sources. nih.gov
Powder X-ray diffraction (PXRD) is a rapid and non-destructive method primarily used for the identification of crystalline phases and the determination of their purity. malvernpanalytical.comncl.ac.uk In the context of rubidium dihydrogen phosphate (B84403), PXRD is essential for confirming the successful synthesis of the compound and ensuring it is a single phase before further characterization. acs.orgrsc.org
The technique works by exposing a finely powdered sample to monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a unique "fingerprint" of the crystalline solid. malvernpanalytical.com By comparing this pattern to reference databases, the identity of the material can be confirmed. ncl.ac.uk Furthermore, analysis of the peak positions allows for the precise determination of the crystal's lattice parameters. researchgate.net For RbH₂PO₄, this is crucial for tracking changes in the unit cell dimensions as a function of temperature or pressure.
Table 1: Representative Lattice Parameters of Tetragonal RbH₂PO₄ at Room Temperature from Diffraction Data
| Parameter | Value (Å) |
|---|---|
| a | 7.625 |
| c | 7.303 |
| Crystal System | Tetragonal |
| Space Group | I-42d |
Note: These are typical values; minor variations can occur depending on specific experimental conditions and sample purity.
For a comprehensive understanding of the atomic arrangement within RbH₂PO₄, single-crystal X-ray diffraction is the definitive technique. carleton.edu This method provides detailed and precise information about the crystal lattice, including unit cell dimensions, the positions of individual atoms (excluding hydrogen, which is difficult to locate with X-rays), bond lengths, and bond angles. carleton.eduresearchgate.net
In this technique, a single, high-quality crystal is mounted on a diffractometer and rotated in a monochromatic X-ray beam. The resulting diffraction pattern consists of a series of discrete spots. The positions and intensities of these spots are used to solve and refine the crystal structure. carleton.edu For RbH₂PO₄, single-crystal XRD has been instrumental in characterizing the paraelectric (tetragonal) phase at room temperature and the ferroelectric (orthorhombic) phase at lower temperatures, providing the foundational data for understanding the structural changes that occur during the phase transition.
Table 2: Crystallographic Data for RbH₂PO₄ from Single Crystal Diffraction
| Property | Paraelectric Phase (Room Temp) | Ferroelectric Phase (< 146 K) |
|---|---|---|
| Crystal System | Tetragonal | Orthorhombic |
| Space Group | I-42d | Fdd2 |
| a (Å) | ~7.62 | ~10.75 |
| b (Å) | ~7.62 | ~10.83 |
| c (Å) | ~7.30 | ~7.33 |
Note: Values are approximate and represent the change in the unit cell upon phase transition.
Resonant X-ray diffraction is a powerful, element-specific technique used to study more subtle structural and electronic properties. researchgate.net This method involves tuning the energy of the incident X-rays to an atomic absorption edge of a specific element in the crystal, in this case, the rubidium (Rb) K-edge. researchgate.net This enhances the scattering from that element and can make otherwise "forbidden" reflections visible. aps.orgnih.gov
In RbH₂PO₄, resonant X-ray diffraction has been used to investigate proton jumps within the hydrogen bonds, a key mechanism in the paraelectric-to-ferroelectric phase transition. researchgate.net In the paraelectric phase, hydrogen atoms are delocalized between two equivalent positions. researchgate.net The technique allows for the observation of forbidden reflections (e.g., 006 and 550) whose intensities are sensitive to the local symmetry and electronic state of the Rb atoms, which are in turn influenced by the behavior of the surrounding protons. researchgate.net Studies have shown that the intensity of these forbidden reflections changes with temperature, providing insight into the dynamic processes leading up to the phase transition. researchgate.net
In situ X-ray diffraction allows for the study of structural changes in a material as they happen under non-ambient conditions, such as varying temperature or pressure. researchgate.netmdpi.com This is particularly valuable for studying the phase transitions in RbH₂PO₄.
By mounting the sample in a specialized chamber on the diffractometer, diffraction patterns can be collected continuously as the temperature is lowered or raised through the transition temperature (Tc ≈ 146 K). researchgate.netmdpi.com This provides direct observation of the structural transformation from the high-symmetry tetragonal phase to the low-symmetry orthorhombic phase. researchgate.net These experiments allow for the precise determination of the transition temperature and a detailed analysis of how the lattice parameters change during the transition. mdpi.com Similarly, applying high pressure can influence the transition temperature and the structural parameters, and in situ diffraction is the primary tool for exploring these effects.
Neutron Diffraction
Neutron diffraction provides a crucial complement to X-ray diffraction, especially for hydrogen-containing materials like RbH₂PO₄. osti.gov While X-rays scatter from the electron cloud of an atom, making it difficult to detect light elements like hydrogen, neutrons scatter from the atomic nucleus. This gives neutron diffraction a unique sensitivity to hydrogen atoms, allowing for their precise location in the crystal structure. osti.gov Furthermore, since hydrogen has a large incoherent scattering cross-section, deuteration (replacing hydrogen with deuterium) is often employed to improve the quality of the diffraction pattern. osti.gov
Single-crystal neutron diffraction is the most powerful method for determining the exact positions of all atoms in the RbH₂PO₄ structure, with a particular emphasis on the hydrogen (or deuterium) atoms. researchgate.net This technique has been used to refine the crystal structure in both the paraelectric and ferroelectric phases. researchgate.net
In the paraelectric phase at room temperature, neutron diffraction studies confirm that the hydrogen atom in the O-H---O bond is disordered, occupying two equivalent sites with equal probability. researchgate.netroyalsocietypublishing.org As the crystal is cooled below the transition temperature, neutron diffraction reveals that the hydrogen atoms order into one of these two possible positions. royalsocietypublishing.org This ordering of the protons is directly linked to the distortion of the PO₄ tetrahedra and the onset of spontaneous polarization, which is the defining characteristic of the ferroelectric state. royalsocietypublishing.org The ability to precisely refine the hydrogen positions provides definitive experimental evidence for the microscopic models of ferroelectricity in this important class of materials. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| Rubidium Dihydrogen Phosphate | RbH₂PO₄ |
| Potassium Dihydrogen Phosphate | KH₂PO₄ |
| Deuterium (B1214612) | D |
Neutron Powder Diffraction for Phase Characterization
Neutron powder diffraction is a powerful technique for determining the crystal structure of materials, and it has been particularly useful in characterizing the various phases of this compound. wikipedia.org This method is advantageous for locating light atoms like hydrogen, which is crucial for understanding the hydrogen bonding network in RbH2PO4. wikipedia.org
At room temperature, RbH2PO4 exists in a tetragonal paraelectric phase. Neutron diffraction studies have confirmed that in this phase, the hydrogen atoms are dynamically disordered within the hydrogen bonds connecting the PO4 tetrahedra. researchgate.net This disorder is a key feature of the paraelectric state. Upon cooling, RbH2PO4 undergoes a phase transition to an orthorhombic ferroelectric phase. Neutron powder diffraction has been used to determine the crystal structure of this low-temperature phase, revealing an ordering of the hydrogen atoms. researchgate.netresearchgate.net
A comparison of the crystal structures of RbH2PO4 and the isomorphous potassium dihydrogen phosphate (KH2PO4) using neutron diffraction has shown that while they are very similar, there are small but significant differences. For instance, the separation of the disordered proton sites in the tetragonal phase is larger in RbH2PO4. researchgate.net
Inelastic Neutron Scattering for Hydrogen and PO4 Mode Dynamics
Inelastic neutron scattering (INS) is a technique that probes the energy and momentum transfer between neutrons and a sample, providing insights into the vibrational and dynamic properties of the material. In the context of this compound, INS has been employed to study the dynamics of both the hydrogen atoms and the phosphate (PO4) groups.
These studies are crucial for understanding the mechanism of the ferroelectric phase transition. The dynamics of the protons within the hydrogen bonds are strongly coupled to the vibrations of the PO4 tetrahedra. INS experiments can measure the energy of these coupled modes. In the paraelectric phase, the disordered hydrogen motion gives rise to a broad, low-energy feature in the INS spectrum. As the temperature is lowered towards the transition temperature, a "soft mode" can be observed, which is a lattice vibration whose frequency decreases significantly. The condensation of this soft mode is associated with the structural phase transition into the ferroelectric state.
Investigations into the pressure and temperature dependence of the Raman-active phonons, which are related to the modes observed in INS, have helped to separate the internal vibrations of the PO4 ions from the external lattice vibrations. aps.org These studies have also examined the interaction between the soft mode and other vibrational modes of the same symmetry, providing a more complete picture of the dynamics driving the phase transition. aps.org
Dielectric Spectroscopy and Impedance Analysis
Dielectric spectroscopy and impedance analysis are powerful, non-destructive techniques used to investigate the electrical properties of materials as a function of frequency and temperature. These methods have been extensively applied to this compound to study its dielectric behavior, polarization mechanisms, and charge transport phenomena, particularly in relation to its phase transitions and proton conductivity.
Frequency and Temperature Dependence of Dielectric Constant and Loss Tangent
The dielectric constant (a measure of a material's ability to store electrical energy) and the loss tangent (a measure of energy dissipation) of RbH2PO4 exhibit significant dependence on both frequency and temperature.
Temperature Dependence: As a function of temperature, the dielectric constant of RbH2PO4 shows a characteristic anomaly at the ferroelectric phase transition temperature. aps.org In the paraelectric phase, the dielectric constant generally follows the Curie-Weiss law. A notable peak in the dielectric constant is observed at the transition temperature. researchgate.net The dielectric loss tangent also shows a peak around the phase transition, indicating increased energy dissipation associated with the dynamic processes occurring during the transition. researchgate.net Studies on isomorphous compounds have shown that the dielectric constant can change monotonically along certain crystallographic axes while peaking along another. researchgate.net
Frequency Dependence: The dielectric constant and loss tangent of RbH2PO4 are also dependent on the frequency of the applied electric field. usu.eduniser.ac.in Generally, the dielectric constant decreases with increasing frequency. rsc.org This behavior is typical for dielectric materials and is attributed to the different polarization mechanisms (electronic, ionic, dipolar, and space charge) having characteristic response times. niser.ac.in At low frequencies, all polarization mechanisms can contribute, leading to a higher dielectric constant. As the frequency increases, slower mechanisms like space charge polarization and dipolar polarization can no longer follow the rapidly changing field, leading to a decrease in the dielectric constant. niser.ac.in The dielectric loss often shows a peak at a characteristic relaxation frequency for a particular polarization process. niser.ac.in
Below is a table summarizing the relative dielectric constants and loss tangent for RbH2PO4 at room temperature.
| Property | Value |
| Relative Dielectric Constant (K11) | 47 aip.org |
| Relative Dielectric Constant (K33) | 28 aip.org |
| Loss Tangent | Low aip.org |
Probing Polarization and Relaxation Processes
Dielectric spectroscopy and impedance analysis are instrumental in probing the various polarization and relaxation processes occurring in RbH2PO4. The observed dielectric response is a result of the superposition of different polarization mechanisms, each with its own characteristic relaxation time.
The primary polarization mechanism in RbH2PO4 is related to the displacement of ions and the reorientation of dipoles associated with the hydrogen bonds and the PO4 tetrahedra. In the paraelectric phase, the disordered protons can hop between different positions within the hydrogen bonds, contributing to a dipolar polarization. The dynamics of this process are thermally activated and give rise to a dielectric relaxation that can be observed in the frequency-dependent dielectric spectra.
Impedance spectroscopy, by separating the real and imaginary parts of the complex impedance, allows for the modeling of the material's electrical behavior using equivalent circuits. This can help to distinguish between bulk and electrode effects and to identify different relaxation processes. For example, studies on similar materials have used complex impedance spectra fitted with Cole-Cole models to separate contributions from bulk proton migration and processes at the surface, such as the breaking and reforming of hydrogen bonds. researchgate.net The existence of a polarization mechanism coupled with thermal activation of mobile ions or defects has also been noted. researchgate.net
Correlation with Proton Conduction Mechanisms
A key area of research for RbH2PO4 and related materials is their potential as proton conductors, particularly for applications in intermediate-temperature fuel cells. hkbu.edu.hk Dielectric spectroscopy and impedance analysis are vital for understanding the mechanisms of proton conduction.
The conductivity of RbH2PO4 is directly related to the mobility of protons through the crystal lattice. The Grotthuss mechanism, involving the hopping of protons along the hydrogen bond network, is believed to be a significant contributor to proton transport. researchgate.netmpg.de This process is intimately linked to the dielectric relaxation, as the reorientation of water molecules or phosphate groups is often a prerequisite for proton hopping. researchgate.net
Impedance spectroscopy allows for the direct measurement of the bulk conductivity of the material. By studying the temperature dependence of the conductivity, the activation energy for proton conduction can be determined from an Arrhenius plot. This activation energy provides insight into the energy barrier for the hopping process. For instance, in related materials, activation energies have been calculated from the temperature dependence of conductivity, indicating a hopping-type mechanism. nih.gov Studies have found a strong correlation between the proton-transfer rate and the dielectric relaxation time. researchgate.net At higher temperatures, RbH2PO4 can undergo a superprotonic phase transition, characterized by a sharp increase in conductivity by several orders of magnitude. hkbu.edu.hk This transition is highly dependent on humidity, highlighting the role of water in facilitating proton transport. hkbu.edu.hk
Thermal Analysis (DSC, TGA, EGA) for Phase Transitions and Dehydration Kinetics
Thermal analysis techniques are essential for characterizing the phase transitions and thermal stability of this compound. Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Evolved Gas Analysis (EGA) provide complementary information on the thermal events that occur upon heating.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is highly sensitive to thermal events such as phase transitions. For RbH2PO4, DSC has been used to identify a structural phase transition at approximately 127°C. researchgate.nethkbu.edu.hk This transition is observed as an endothermic peak in the DSC curve, and it occurs without any associated weight loss, confirming it is a physical transformation rather than a chemical decomposition at this temperature. hkbu.edu.hk The phase transition temperature has been reported to vary over a range of 80-120°C. hkbu.edu.hk
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to study thermal decomposition and dehydration processes. TGA studies on RbH2PO4 have shown that the material is stable up to a certain temperature, after which it begins to lose mass due to dehydration. researchgate.nethkbu.edu.hk This dehydration occurs at temperatures above the structural phase transition. For instance, an increase in conductivity around 245°C under dry nitrogen has been attributed to dehydration. hkbu.edu.hk
Evolved Gas Analysis (EGA): EGA is often coupled with TGA (TGA-EGA) to identify the gaseous products evolved during heating. For RbH2PO4, EGA would confirm that the mass loss observed in TGA is due to the release of water.
The combination of these techniques provides a comprehensive understanding of the thermal behavior of RbH2PO4. For example, a study identified thermoanalytical peaks for RbH2PO4 at 127°C, 250°C, and 354°C at a heating rate of 10 K/min. researchgate.netresearchgate.net The peak at 127°C corresponds to the structural phase transition, while the higher temperature events are associated with dehydration. researchgate.net The dehydration kinetics can also be investigated, which is important for applications where the material might be exposed to high temperatures. The application of a humidified atmosphere has been shown to suppress this dehydration. hkbu.edu.hk
The following table presents a summary of the thermal events observed in RbH2PO4.
| Temperature (°C) | Technique | Observation | Interpretation |
| ~80-127 | DSC | Endothermic peak researchgate.nethkbu.edu.hkresearchgate.net | Structural phase transition (tetragonal to monoclinic) researchgate.net |
| ~245-250 | TGA, Impedance Spectroscopy | Weight loss, increase in conductivity researchgate.nethkbu.edu.hkresearchgate.net | Onset of dehydration hkbu.edu.hk |
| ~280 | Impedance Spectroscopy | Sharp jump in conductivity (under humid conditions) hkbu.edu.hk | Superprotonic phase transition hkbu.edu.hk |
| ~354 | DSC, TGA | Endothermic peak, weight loss researchgate.netresearchgate.net | Further dehydration/decomposition |
Electron Microscopy (e.g., AFM for surface morphology)
Advanced electron microscopy techniques are indispensable for gaining insights into the structural and dynamic properties of crystalline materials at the micro- and nanoscale. For a compound like this compound (RbH₂PO₄), these methods can reveal crucial information about its crystal quality, surface features, and defect structures, which are integral to its physical and chemical properties. While detailed electron microscopy studies specifically on this compound are not extensively documented in publicly available literature, the application of these techniques to isostructural and related phosphate crystals provides a clear indication of the valuable data that can be obtained.
Atomic Force Microscopy (AFM) for Surface Morphology
Atomic Force Microscopy (AFM) is an exceptionally high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanometer and angstrom scale. It operates by scanning a sharp tip, attached to a cantilever, over the sample surface. The deflections of the cantilever due to forces between the tip and the surface are monitored to create a topographical map. A key advantage of AFM is its ability to image samples in various environments, including in liquid, making it a powerful tool for observing crystal growth processes directly in their native environment. mdpi.com
For this compound, AFM can be employed to investigate several critical surface characteristics:
Surface Defects and Impurity Effects: The technique can identify and characterize surface defects like etch pits, dislocations, and the incorporation of impurities. The distribution and nature of these defects can significantly influence the crystal's optical and electrical properties.
Surface Roughness and Quality: AFM provides quantitative data on surface roughness. Parameters such as the root mean square (RMS) roughness and average roughness (Ra) can be calculated from AFM scans, offering a metric for the quality of a crystal face.
High-Temperature Surface Transformations: Studies using optical microscopy on RbH₂PO₄ have observed the temporal evolution of its surface morphology at elevated temperatures, noting the appearance of dark spots on the surface above 185°C, which may be related to thermal decomposition. researchgate.net AFM could provide significantly higher resolution imaging of these features, elucidating their precise topography and formation mechanism at the nanoscale.
The table below summarizes key surface morphology parameters that can be quantitatively analyzed using Atomic Force Microscopy for a crystalline material like this compound.
| Step Height | The vertical distance between adjacent terraces on a crystal growth spiral. | Directly relates to the crystal's unit cell parameters and provides insight into the fundamental growth mechanism (e.g., screw dislocation). |
By applying these advanced microscopy techniques, a comprehensive understanding of the surface structure of this compound can be achieved, linking macroscopic properties to nanoscale surface features.
Research into Functional Properties and Potential Applications
Electro-optic Effects and Modulators
Rubidium dihydrogen phosphate (B84403) (RDP) is a crystal material that exhibits the Pockels effect, a linear electro-optic phenomenon where the refractive index of the material changes in proportion to an applied external electric field. wikipedia.orgwikipedia.orgyoutube.com This property makes RDP and its isomorphs, like potassium dihydrogen phosphate (KDP), suitable for use in electro-optic modulators (EOMs). youtube.comsot.com.sg EOMs are devices that control the power, phase, or polarization of a light beam. rp-photonics.comgophotonics.com
A common application of RDP in this area is within Pockels cells, which are the core components of many EOMs. wikipedia.orgsot.com.sg By applying a voltage to the RDP crystal, its birefringence is altered, which in turn changes the polarization state of the light passing through it. wikipedia.orgyoutube.com The voltage required to induce a specific phase shift is known as the half-wave voltage. rp-photonics.com
The performance of an electro-optic modulator is dependent on the electro-optic coefficients of the crystal. For KDP, a material closely related to RDP, the linear electro-optic coefficient (Pockels constant) is 10.6 pm/V. youtube.com Materials with higher electro-optic coefficients can achieve the same level of modulation with a lower applied voltage. youtube.com
Nonlinear Optical (NLO) Properties and Second Harmonic Generation (SHG)
Rubidium dihydrogen phosphate belongs to a class of materials known for their nonlinear optical (NLO) properties. d-nb.inforp-photonics.com These properties arise from the material's nonlinear response to the electric field of high-intensity light, such as that from a laser. holmarc.com One of the most significant NLO effects is second-harmonic generation (SHG), also known as frequency doubling. holmarc.comwikipedia.org In this process, two photons with the same frequency interact with the NLO material and are converted into a single photon with twice the frequency (and half the wavelength). holmarc.comwikipedia.org
For SHG to occur, the material must lack inversion symmetry, a condition met by RDP and its isomorphs like KDP. wikipedia.orgaps.org The efficiency of SHG is dependent on several factors, including the intensity of the incident light and the magnitude of the material's second-order nonlinear susceptibility. wikipedia.org
The SHG process in phosphate crystals is influenced by the degree of orbital hybridization and the charge-transfer energy within the material's electronic structure. aps.org Enhancing orbital hybridization or reducing the charge-transfer energy can lead to a stronger SHG effect. aps.org For instance, the SHG effect in certain derivative phosphate compounds is enhanced due to reduced charge-transfer energy compared to their parent compounds. aps.org
A practical application of this technology is the use of KDP crystals to double the frequency of Nd:YAG lasers, converting 1064 nm infrared light into 532 nm green light. sot.com.sgwikipedia.org The efficiency of this conversion can be very high, in some cases approaching 100%, especially when using intense pulsed lasers and ensuring proper phase-matching conditions within the crystal. wikipedia.org
Piezoelectric Response and Transducers
This compound exhibits piezoelectric properties, meaning it generates an electric charge in response to applied mechanical stress. rsc.orgnih.gov This effect is reversible; the material will deform when an external electric field is applied. researchgate.net This property is shared by its isomorph, potassium dihydrogen phosphate (KDP), which has been extensively studied for its piezoelectric behavior. aps.org
The piezoelectric properties of these crystals are closely linked to their crystal structure and the behavior of the hydrogen bonds within the material. aps.org The piezoelectric response can be characterized by piezoelectric moduli, which quantify the amount of electrical polarization generated per unit of mechanical stress. For example, in rubidium biphthalate, a related crystal, the piezoelectric moduli d31, d32, and d33 were determined to be -32.8±0.6, 12.8±0.3, and 21.8±1.2 pC/N, respectively, using time-resolved X-ray diffractometry. researchgate.net
The piezoelectric effect in materials like RDP can be harnessed for applications in transducers. A transducer is a device that converts one form of energy into another. In this context, a piezoelectric transducer can convert electrical signals into mechanical vibrations (for generating sound waves) or vice versa (for detecting pressure or vibrations).
Protonic Conductors for Electrochemical Devices (e.g., Fuel Cells)
This compound has been investigated as a protonic conductor, particularly for its potential use in electrochemical devices like solid acid fuel cells (SAFCs). acs.org These fuel cells operate at intermediate temperatures and rely on the transport of protons through a solid electrolyte membrane. acs.org
Electrolyte Development and Performance Evaluation
Pure this compound decomposes upon heating under normal atmospheric pressure. rsc.orgnih.gov However, under high pressure (1 GPa), RDP undergoes a superprotonic phase transition at 327°C. acs.org In this phase, the protonic conductivity increases significantly, reaching 6.8 × 10⁻² Ω⁻¹ cm⁻¹ at 340°C. acs.org The activation energy for proton transport in this superprotonic phase is 0.232 ± 0.008 eV. acs.org
Research has also explored off-stoichiometric forms of RDP. For example, a cubic, phosphate-deficient version, denoted as α-RDP, has been identified. rsc.orgnih.gov A composition with the formula RbH₂₋₃y(PO₄)₁₋y, where x = 0.180, exhibited a superprotonic conductivity of 6 × 10⁻³ S cm⁻¹ at 244°C. rsc.orgnih.gov
The table below summarizes the conductivity data for different forms of this compound.
| Material | Temperature (°C) | Conductivity (S/cm) |
| RDP (at 1 GPa) | 340 | 6.8 x 10⁻² |
| α-RDP (x=0.180) | 244 | 6.0 x 10⁻³ |
Composite Material Enhancement Strategies
To improve the properties of RDP for fuel cell applications, researchers have investigated composite materials. One approach involves creating mixtures with other compounds to enhance stability and conductivity. For example, studies on the (1 − x)RbH₂PO₄ – xRb₂HPO₄ system have led to the discovery of the superprotonic α-RDP phase. rsc.orgnih.gov
Another strategy involves creating composite electrolytes with other materials known for their proton conductivity. For instance, research into the broader family of alkali metal dihydrogen phosphates has shown that mixing different cations, such as cesium and rubidium, can influence the phase transition temperatures and conductivity. researchgate.net In the Cs₁₋ₓRbₓH₂PO₄ system, increasing the rubidium concentration leads to an increase in the superprotonic transition temperature. researchgate.net
Furthermore, the development of borophosphate electrolytes, such as rubidium borophosphate (Rb₃H₂[BOB(PO₄)₃]), represents another avenue for creating high-performance proton conductors for intermediate temperature fuel cells. acs.org
Future Research Directions and Challenges
Exploration of New Doping Strategies and Material Composites
A significant avenue for future research lies in the systematic exploration of doping strategies and the creation of novel material composites to tailor the properties of RbH₂PO₄.
Doping Strategies: The introduction of dopants can profoundly alter the crystal structure, phase transitions, and conductivity of materials. researchgate.net For RbH₂PO₄, research into doping with various cations and anions is a promising frontier. For instance, studies on related phosphate (B84403) materials have shown that doping can suppress trap densities and enhance performance in optoelectronic applications. researchgate.net Future work should focus on:
Cationic Doping: Investigating the effects of substituting rubidium with other alkali metals (like cesium or potassium) or alkaline earth metals. Studies on the Cs(1-x)Rb(x)H₂PO₄ system have already shown that the composition can be tuned to modify transition temperatures. researchgate.net
Anionic Doping: Exploring the partial substitution of the phosphate group ([PO₄]³⁻) with other tetrahedral anions like arsenates ([AsO₄]³⁻) or selenates. Research on the rubidium dihydrogen phosphate-arsenate system, RbH₂(PO₄)₀.₆₅(AsO₄)₀.₃₅, has revealed new phase transitions and superionic-protonic behavior, indicating that such mixing can lead to novel properties. researchgate.net
Material Composites: Creating composites by combining RbH₂PO₄ with other materials offers another path to enhanced functionality.
Phosphate-based Composites: The synthesis of new crystalline compounds like rubidium zinc hydrogen phosphate, Rb₂Zn₂(HPO₄)₃, demonstrates the potential for creating complex three-dimensional framework structures with unique properties. nih.gov
Borophosphate Systems: Recent work on synthesizing rubidium borophosphate (Rb₃H₂[BOB(PO₄)₃]) from RbH₂PO₄ has opened up a new class of one-dimensional polyanionic electrolytes. acs.org These materials are noted for their high thermal stability and are promising for intermediate temperature proton conduction, which is crucial for solid acid fuel cells. acs.org Further exploration of these borophosphate composites could lead to improved electrolyte materials. acs.org
A key challenge in this area is to understand how the size, charge, and concentration of dopants or composite materials affect the local structure and hydrogen bonding network, which in turn govern the material's macroscopic properties.
Deeper Understanding of High-Temperature and High-Pressure Phase Behaviors
The phase transitions of RbH₂PO₄, particularly at high temperatures and pressures, are critical to its potential applications but are not yet fully understood.
High-Temperature Behavior: RbH₂PO₄ is known to exhibit complex behavior upon heating. While it has a tetragonal structure at room temperature, it undergoes a transition to a monoclinic phase at elevated temperatures. utep.edu A significant point of contention and an area for future research is the nature of its superprotonic transition, where the proton conductivity increases by several orders of magnitude. acs.orghkbu.edu.hk
Dehydration vs. Polymorphic Transition: One of the main challenges is to distinguish between a true polymorphic phase transition and effects caused by dehydration. utep.eduacs.org Under ambient pressure, RbH₂PO₄ tends to decompose upon heating. rsc.org However, applying high humidity or high pressure can suppress this dehydration, allowing the intrinsic superprotonic phase transition to be observed. acs.orghkbu.edu.hk Future studies must carefully control the atmospheric conditions to clarify the mechanisms.
Superprotonic Phase: Research has shown a superprotonic transition in RbH₂PO₄ at approximately 327 °C under 1 GPa of pressure. acs.org The resulting cubic phase, similar to that seen in Cesium Dihydrogen Phosphate (CDP), is associated with high proton conductivity. utep.edursc.org A deeper understanding of the structural dynamics, such as the rotational disorder of the phosphate groups that facilitates proton transport, is needed. acs.org
High-Pressure Behavior: High-pressure studies offer a way to tune the interatomic distances and probe the fundamental interactions within the crystal lattice.
Phase Transitions: Investigations have shown that increasing pressure can significantly decrease the ferroelectric transition temperature of RbH₂PO₄, eventually causing the ferroelectric state to vanish above 15.2 kbar. aps.org
Future Work: There is a need for more extensive high-pressure studies, potentially combined with high temperatures, to map out a comprehensive phase diagram. This will provide crucial data for understanding the stability of different phases and for designing materials that operate under extreme conditions.
Table 1: Reported Phase Transition Data for this compound and Related Systems
| Compound/System | Condition | Transition Temperature (°C) | Observed Phenomenon | Reference |
|---|---|---|---|---|
| RbH₂PO₄ | Ambient Pressure | 80 - 127 | Structural phase transition (Tetragonal to Monoclinic) without weight loss | hkbu.edu.hk |
| RbH₂PO₄ | Ambient Pressure | 257 | Onset of dehydration | acs.org |
| RbH₂PO₄ | 1 GPa Pressure | 327 | Superprotonic phase transition | acs.org |
| RbH₂PO₄ | Increasing Pressure | Decreases from ambient T | Vanishing of ferroelectric state at ≥15.2 kbar | aps.org |
| (1-x)RbH₂PO₄–xRb₂HPO₄ | High steam partial pressure | 242 | Eutectoid transition to superprotonic α-RDP | rsc.org |
| RbH₂(PO₄)₀.₆₅(AsO₄)₀.₃₅ | Ambient Pressure | 20 | Ferroelectric–paraelectric transition | researchgate.net |
| RbH₂(PO₄)₀.₆₅(AsO₄)₀.₃₅ | Ambient Pressure | 307 | Superionic–protonic phase transition | researchgate.net |
Advanced Theoretical Modeling for Complex Interactions
To complement experimental work, advanced theoretical and computational modeling is essential for gaining a deeper, atomistic understanding of the complex interactions within RbH₂PO₄.
Proton Dynamics: The behavior of protons within the hydrogen-bond network is central to the properties of RbH₂PO₄. Ab initio molecular dynamics (AIMD) simulations have been used to study proton mobility in related borophosphate systems, suggesting that the gyrational mobility of polyanion chains facilitates proton hopping. acs.org Similar simulations are needed for pure and doped RbH₂PO₄ to model the pathways and energy barriers for proton transport. nih.govnih.gov
Phase Transition Mechanisms: Theoretical models can help elucidate the mechanisms driving phase transitions. For example, the coupled proton-tunneling-optic-mode model has been used to examine the ferroelectric transition, although inconsistencies highlight the need for more refined models. aps.org Density Functional Theory (DFT) can be employed to calculate the reaction energies and electronic structures to rationalize the stability of different phases and the effects of doping. nih.gov
Spectroscopic Interpretation: Quantum chemical calculations are crucial for interpreting experimental data, such as vibrational spectra (Raman and infrared). chemrxiv.org These calculations can help assign spectral features to specific atomic motions and understand how these motions change during phase transitions or with doping.
A significant challenge is developing models that can accurately capture the interplay between the rubidium cations, the phosphate anionic groups, and the hydrogen-bonding network over a wide range of temperatures and pressures. mdpi.comchemrxiv.org
Development of Novel Characterization Techniques for Dynamic Processes
Understanding the dynamic processes in RbH₂PO₄, such as proton hopping and structural rearrangements during phase transitions, requires advanced characterization techniques capable of probing these phenomena in real-time.
In-situ and Time-Resolved Methods: Techniques that can monitor the material's properties under operating conditions are critical. This includes in-situ X-ray and neutron diffraction performed under controlled temperature, pressure, and humidity to observe structural changes as they happen. researchgate.netrsc.org Time-resolved spectroscopy can track the dynamics of proton transfer and lattice vibrations on very short timescales.
Advanced Spectroscopic Techniques:
Impedance Spectroscopy: This is a key technique for measuring ionic conductivity and has been used to identify the superprotonic phase transition in RbH₂PO₄. acs.orghkbu.edu.hk Future studies could employ this technique over a wider range of frequencies and environmental conditions.
NMR Spectroscopy: Solid-state Nuclear Magnetic Resonance (NMR), particularly ³¹P NMR, can provide detailed information about the local environment of the phosphorus atoms and has been used to identify chemically distinct phosphorus sites in related compounds. nih.gov
Raman and Infrared Spectroscopy: These techniques are sensitive to the hydrogen-bonding network and the vibrations of the PO₄ tetrahedra. acs.orgaps.org Their application under high pressure and variable temperature can reveal subtle changes in bonding associated with phase transitions. aps.org
The development of experimental setups that combine multiple characterization techniques (e.g., simultaneous diffraction and impedance spectroscopy) will be particularly powerful for correlating structural changes with changes in electrical properties.
Optimization for Specific Advanced Material Applications
The ultimate goal of the fundamental research described above is to optimize RbH₂PO₄ and its derivatives for specific technological applications.
Intermediate-Temperature Fuel Cells: The most promising application for RbH₂PO₄ is as a solid acid electrolyte in fuel cells operating at intermediate temperatures (100-350 °C). acs.orgutep.edu The key challenges are:
Enhancing Conductivity: While the superprotonic phase shows high conductivity, further enhancement is desirable. Doping and composite strategies are key to achieving this. rsc.org
Lowering Transition Temperature: Lowering the temperature of the superprotonic transition would enable operation under less demanding conditions. Research on CsH₂PO₄ has shown that creating phosphate vacancies can lower this temperature. rsc.org Similar strategies could be applied to RbH₂PO₄.
Improving Stability: The material must be chemically and mechanically stable under fuel cell operating conditions, including high humidity and a reducing hydrogen atmosphere. acs.org Preventing dehydration remains a critical challenge. acs.orghkbu.edu.hk
Piezoelectric and Dielectric Devices: RbH₂PO₄ possesses interesting dielectric properties and is a candidate for use in piezoelectric devices. smolecule.com Research in this area should focus on:
Controlling Ferroelectricity: Understanding how pressure and doping affect the ferroelectric properties is crucial for designing sensors and actuators. aps.org
Crystal Quality: For many optical and electronic applications, growing large, high-quality single crystals is essential. Doping can impact crystal quality, and research is needed to optimize growth processes for doped RbH₂PO₄ crystals. researchgate.net
Meeting these challenges will require an integrated approach that combines materials synthesis, advanced characterization, and theoretical modeling to guide the rational design of new and improved materials based on this compound.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing high-purity RbH₂PO₄ single crystals for structural studies?
- Methodology : Use solution growth techniques (e.g., slow evaporation or temperature-lowering methods) with controlled pH (~4–5) and temperature (20–40°C). Ensure stoichiometric ratios of Rb₂CO₃/H₃PO₄ to avoid impurities. Structural characterization via X-ray diffraction (XRD) confirms the tetragonal symmetry (space group I2d) .
- Key Parameters : Supersaturation levels, solvent purity, and seed crystal quality significantly affect crystal quality.
Q. How does the crystal structure of RbH₂PO₄ influence its dielectric properties?
- Methodology : Measure dielectric constants (ε) along crystallographic axes using impedance spectroscopy. RbH₂PO₄ exhibits anisotropic dielectric behavior (ε₃₃ ≈ 6.15 at 285 K) due to hydrogen-bonded PO₄ networks. Phase transitions occur near 285 K, linked to proton ordering .
- Experimental Design : Temperature-dependent dielectric measurements (1 kHz–1 MHz) reveal frequency dispersion in the paraelectric phase.
Q. What are the standard protocols for characterizing the thermal stability of RbH₂PO₄?
- Methodology : Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). RbH₂PO₄ shows dehydration above 200°C, forming RbPO₃. Phase transitions are detectable via DSC endotherms at ~285 K .
Advanced Research Questions
Q. What experimental approaches resolve discrepancies in low-temperature phase transition models for RbH₂PO₄?
- Methodology : Combine dielectric spectroscopy, neutron scattering, and molecular dynamics simulations. Conflicting models (e.g., proton glass vs. ferroelectric order) arise from impurity effects (e.g., NH₄⁺ in RADP analogs) and deuteration levels. Neutron diffraction can map proton positions in deuterated samples .
- Data Contradictions : Some studies report multiple glass phases (G1, G2) in mixed Rb/NH₄ systems, requiring careful sample preparation to isolate RbH₂PO₄ behavior .
Q. How can deuteration enhance the nonlinear optical (NLO) performance of RbH₂PO₄?
- Methodology : Substitute H with D in PO₄ groups to strengthen hydrogen bonds, shifting phase transitions and improving second-harmonic generation (SHG). Compare SHG efficiency (e.g., 0.61× KDP for doped analogs) using Nd:YAG laser testing .
- Optimization : Isotopic substitution reduces thermal motion, enhancing electro-optic coefficients (e.g., r₆₃ ≈ 10.9 pm/V). Monitor deuteration via Raman spectroscopy .
Q. What statistical methods optimize RbH₂PO₄ synthesis for tailored electro-optic properties?
- Methodology : Apply Box-Behnken (BB) or central composite designs to optimize variables (pH, temperature, reactant ratios). Response surface methodology (RSM) identifies interactions between factors (e.g., phosphate concentration vs. crystal size) .
- Case Study : In similar phosphate systems, BB designs improved yield by 30% when optimizing NaH₂PO₄ concentrations .
Methodological Challenges
Q. How to mitigate hydrogen disorder effects in RbH₂PO₄ during dielectric measurements?
- Solution : Use single-domain crystals and low-frequency measurements (<10 kHz) to minimize domain wall contributions. Annealing samples at 300 K for 24 hours stabilizes proton configurations .
Q. What techniques validate the absence of impurity phases in RbH₂PO₄ crystals?
- Methodology : Synchrotron XRD and energy-dispersive X-ray spectroscopy (EDS) detect trace NH₄⁺ or K⁺ impurities. Fourier-transform infrared (FTIR) spectroscopy identifies OH⁻/D₂O contamination .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
